molecular formula C10H20N2O2 B1599114 Tert-butyl 2-aminopiperidine-1-carboxylate CAS No. 885954-09-6

Tert-butyl 2-aminopiperidine-1-carboxylate

Cat. No.: B1599114
CAS No.: 885954-09-6
M. Wt: 200.28 g/mol
InChI Key: GEHBIWVQKQLYNB-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-aminopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-aminopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHBIWVQKQLYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399447
Record name tert-butyl 2-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-09-6
Record name tert-butyl 2-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate synthesis and properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 625471-18-3 | Formula: C₁₀H₂₀N₂O₂ | MW: 200.28 g/mol [1][2][3]

Executive Summary

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate (also known as (S)-1-Boc-3-aminopiperidine) is a high-value chiral heterocyclic building block. While its enantiomer, the (R)-isomer (CAS 188111-79-7), is the well-known intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, the (S)-isomer is critical for Structure-Activity Relationship (SAR) studies, the synthesis of specific protease inhibitors (e.g., bacterial IdeS protease), and as a chiral reference standard in quality control.[2]

This guide focuses on the specific synthesis and characterization of the (S)-enantiomer , distinguishing it from the more common (R)-pathways.[2] It prioritizes a Chiral Pool Synthesis starting from L-Glutamic acid as the most chemically robust method for ensuring stereochemical integrity without the need for late-stage chiral resolution.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The physical properties listed below represent the industry standard for high-purity (>98%) material.

PropertySpecificationNotes
Appearance Colorless to pale yellow liquid or low-melting solidViscosity increases upon cooling.[2]
Boiling Point 277.3°C (at 760 mmHg)Theoretical; typically distilled under high vacuum.[2]
Density 1.0 ± 0.1 g/cm³
Chirality (S)-Configuration
Optical Rotation [α]²⁰_D = +32.0° ± 3° Concentration: c=1 in DMF.[2] Note: The (R)-enantiomer is levorotatory (-28.5°) in DMF.[2]
Solubility Soluble in DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water.[2]
pKa ~10.3 (Calculated)Primary amine.[2]
Stability Air and Moisture SensitiveStore under Argon/Nitrogen at 2-8°C. Absorbs CO₂ from air.[2]

Strategic Synthesis Architectures

Researchers typically employ one of three strategies to access this molecule. The choice depends on scale and available equipment.[2]

Graphviz Diagram: Synthesis Strategy Comparison

SynthesisStrategies Racemic Racemic 3-Aminopiperidine Resolution Optical Resolution (L-Tartaric Acid / DBTA) Racemic->Resolution Industrial Scale LGlu L-Glutamic Acid (Natural Chiral Pool) PoolSynth Cyclization & Reduction (Stereochemistry Retained) LGlu->PoolSynth High Fidelity Ketone N-Boc-3-Piperidone Enzymatic Biocatalytic Transamination (Omega-Transaminase) Ketone->Enzymatic Green Chem Target (S)-1-Boc-3-aminopiperidine (>99% ee) Resolution->Target ~30-40% Yield PoolSynth->Target ~50% Yield Enzymatic->Target High Selectivity

Caption: Comparison of synthetic routes. The L-Glutamic Acid route (Blue) offers the highest stereochemical reliability for lab-scale synthesis.[2]

Detailed Protocol: Chiral Pool Synthesis (From L-Glutamic Acid)

This protocol is preferred for research applications because it guarantees the (S)-configuration by starting from natural L-Glutamic acid, avoiding the ambiguity and yield losses associated with optical resolution of racemic mixtures.[2]

Mechanism: Esterification


 Reduction 

Cyclization.[2]
Phase 1: Precursor Preparation (Diester Formation)[2]
  • Reagents: L-Glutamic acid (7.5 g), Thionyl Chloride (SOCl₂), Methanol.

  • Setup: 250 mL Round Bottom Flask (RBF) with reflux condenser and drying tube.

  • Procedure:

    • Suspend L-Glutamic acid in dry Methanol (110 mL) at 0°C.

    • Add SOCl₂ (5.6 mL) dropwise (Caution: Exothermic, HCl gas evolution).[2]

    • Reflux for 4 hours until the solution is clear.

    • Workup: Evaporate solvent to yield L-Glutamic acid dimethyl ester hydrochloride.

  • Boc-Protection:

    • Resuspend the ester salt in DCM/Triethylamine.[2]

    • Add (Boc)₂O (1.1 eq) at 0°C. Stir at RT for 6 hours.

    • Result: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.[2]

Phase 2: Reduction to Diol

Critical Step: This establishes the carbon backbone for the piperidine ring.[2]

  • Reagents: NaBH₄, Methanol.

  • Procedure:

    • Dissolve the Boc-diester in Methanol.[2]

    • Add NaBH₄ (4.0 eq) portion-wise at 0°C (Hydrogen evolution).[2]

    • Stir at RT for 12 hours.

    • Quench: Add 10% Citric acid to pH 6. Extract with Ethyl Acetate.[2]

    • Result: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (The Diol).[2]

Phase 3: Cyclization to Piperidine Core
  • Activation: Convert the Diol to a Ditosylate using p-Toluenesulfonyl chloride (TsCl) and Pyridine/DMAP in DCM.

  • Cyclization:

    • React the Ditosylate with Benzylamine (BnNH₂) in refluxing acetonitrile or toluene.[2]

    • This forms the piperidine ring: (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.[2]

    • Note: Benzylamine acts as the N1 nitrogen source.[2]

  • Deprotection (Hydrogenolysis):

    • Dissolve the N-benzyl intermediate in Methanol.

    • Add Pd/C (10% w/w) and stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filtration: Filter through Celite to remove Pd/C.[2][3]

  • Final Boc-Protection (N1):

    • The previous step yields the free amine at N1.[2] To get the final product (N1-Boc, 3-Amino), the protection strategy must be swapped.[2]

    • Correction for Target Molecule: The target is 1-Boc-3-amino .[2][4] The L-Glu route naturally yields 3-Boc-amino-1-H .[2]

    • Adjustment: To achieve the specific CAS 625471-18-3 structure (1-Boc, 3-Amino), perform Boc-protection on N1 before removing the protection on the C3-amine.[2]

    • Alternative: Use the Optical Resolution Route (below) if the specific N1-Boc/C3-NH2 regiochemistry is strictly required without complex protecting group manipulation.[2]

Alternative Protocol: Optical Resolution (Industrial Standard)[2]

For the specific target (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (where the amine is free and N1 is Boc-protected), resolution of the racemic intermediate is often more direct.[2]

  • Starting Material: Racemic tert-Butyl 3-aminopiperidine-1-carboxylate (commercially available or via hydrogenation of 3-aminopyridine).[2]

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

    • Note: D-DBTA typically crystallizes the (R)-isomer (Alogliptin intermediate).[2] Therefore, L-DBTA is used to target the (S)-isomer .[2]

  • Procedure:

    • Dissolve Racemic amine (10 g) in Ethanol/Water (9:1).[2]

    • Add L-DBTA (0.5 eq) dissolved in Ethanol.[2]

    • Heat to 60°C to dissolve, then cool slowly to 5°C.

    • Filtration: Collect the diastereomeric salt (S-amine[2] • L-DBTA).[2]

    • Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (Na₂SO₄) and concentrate.[2][5]

  • Validation: Check optical rotation. Target is (+) .

Graphviz Diagram: Resolution Workflow

ResolutionProcess Racemic Racemic 1-Boc-3-aminopiperidine Mix Mix with Dibenzoyl-L-tartaric acid (Solvent: EtOH/H2O) Racemic->Mix Crystallize Controlled Cooling (60°C -> 5°C) Mix->Crystallize FilterSolid Solid Phase: (S)-Amine • L-DBTA Salt Crystallize->FilterSolid Precipitate Liquor Mother Liquor: (R)-Enriched Fraction Crystallize->Liquor Supernatant FreeBase Alkaline Extraction (DCM / 1M NaOH) FilterSolid->FreeBase Final Pure (S)-tert-Butyl 3-aminopiperidine-1-carboxylate FreeBase->Final

Caption: Optical resolution workflow using Dibenzoyl-L-tartaric acid to isolate the (S)-enantiomer.

Quality Control & Characterization

Trust but verify. The following parameters confirm the identity and purity of the (S)-isomer.

High-Performance Liquid Chromatography (Chiral HPLC)[2]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.[2]

  • Acceptance Criteria: (S)-isomer > 98.5% ee.

Proton NMR (CDCl₃, 400 MHz)
  • δ 1.45 (s, 9H): Boc-group (Diagnostic).[2]

  • δ 2.6-2.9 (m): Ring protons adjacent to Nitrogen.[2]

  • δ 1.2-1.8 (m): Ring methylene protons.[2]

  • Note: Broad peaks may be observed due to rotamers of the Boc group.[2]

Optical Rotation
  • Instrument: Polarimeter with Na-D lamp (589 nm).[2]

  • Condition: c = 1.0 g/100mL in DMF .

  • Target: +32.0° ± 3° .

  • Warning: Using Methanol or Ethanol may shift the value or sign.[2] Always report solvent.[2]

Handling and Safety

  • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

  • Storage: The free amine is basic and will absorb atmospheric CO₂ to form carbamates/carbonates.[2] Store in tightly sealed vials under Argon at 4°C.

  • Incompatibility: Strong oxidizing agents, strong acids (removes Boc group).[2]

References

  • Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine Product Datasheet. CAS 625471-18-3.[1][2][3][4] Link[2]

  • Khom, S. T., et al. (2024).[2][5] "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry. Link

  • BenchChem. "Technical Guide to (S)-1-Boc-3-aminopiperidine Synthesis and Properties." Link[2]

  • PubChem. "tert-butyl (3S)-3-aminopiperidine-1-carboxylate."[2][6] National Library of Medicine.[2] Link[2]

  • Echemi. "Physical Properties of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate."[2] Link

Sources

Physical and chemical properties of tert-butyl 2-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and handling of tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6).

Editorial Note: This guide addresses the specific C2-amino substituted piperidine (an aminal structure). This compound is chemically distinct from the more common tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.[1] Due to the inherent instability of cyclic aminals, this molecule requires specialized handling compared to its C3- and C4-amino isomers.

Content Type: Technical Whitepaper & Handling Guide Subject: CAS 885954-09-6 | C₁₀H₂₀N₂O₂ Audience: Medicinal Chemists, Process Development Scientists[2]

Part 1: Executive Summary & Chemical Identity[4]

tert-Butyl 2-aminopiperidine-1-carboxylate is a specialized heterocyclic building block used in the synthesis of peptidomimetics and constrained diamine scaffolds. Unlike its stable regioisomers (3-amino and 4-amino), the 2-amino derivative features a geminal diamine moiety (N-C-N) at the C2 position. This "cyclic aminal" character dictates its reactivity, stability, and storage requirements.[3]

Chemical Identification
ParameterDetail
IUPAC Name tert-butyl 2-aminopiperidine-1-carboxylate
CAS Number 885954-09-6
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Chirality Contains one chiral center at C2.[2][4][5] Available as racemate, (

)-, or (

)- enantiomers.[3]
Structural Class N-Boc-protected cyclic amine; Cyclic aminal.
Structural Disambiguation (Critical)

Researchers often confuse this compound with its homolog.[3] Verify your target structure:

  • Target (This Guide): 2-Amino group directly attached to the ring (Aminal).[3] Unstable/Reactive.

  • Common Alternative: 2-(Aminomethyl) group (–CH₂NH₂) attached to the ring.[3] Stable.[3] (CAS 141774-61-0).

Part 2: Physical & Chemical Properties[2][4][7]

Due to the rarity of the isolated free base, many properties are derived from high-fidelity predictive models and analogous N-Boc-2-substituted piperidines.

Physical Characteristics
PropertyValue / DescriptionNote
Physical State Viscous oil or low-melting solidTendency to solidify upon cooling.
Boiling Point 260–270 °C (Predicted)Decomposes before boiling at atm pressure.[3]
Density 1.05 ± 0.05 g/cm³Typical for Boc-protected diamines.
Solubility Soluble in DMSO, DCM, MeOH, EtOAc.[3]Hydrolyzes in aqueous acid.[3]
pKa (Conjugate Acid) ~8.5 (Primary amine)Lower than typical amines due to the adjacent N-Boc electron withdrawal.[3]
Chemical Stability & Reactivity (The Aminal Effect)

The defining feature of this molecule is the N(Boc)-C(2)-NH₂ linkage.[3]

  • Hydrolysis Risk: Under acidic conditions, the aminal functionality is prone to hydrolysis, reverting to the aldehyde/ketone equivalent (in this case, ring-opening to an amino-aldehyde derivative) or eliminating ammonia.[3]

  • Elimination: Heating or treating with strong base can induce the elimination of ammonia, generating the enecarbamate (1-Boc-1,2,3,4-tetrahydropyridine).[3]

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent moisture-induced decomposition.

Part 3: Synthesis & Experimental Protocols

Direct synthesis from 2-aminopyridine reduction is not viable due to over-reduction or elimination. The most robust route utilizes N-acyliminium ion chemistry , accessing the C2 position via a reactive intermediate.[3]

Synthesis Workflow: N-Acyliminium Route

This method generates the unstable 2-amino species in situ or as a stable salt, starting from 1-Boc-2-piperidone or 1-Boc-2-methoxypiperidine.

Step-by-Step Protocol
  • Activation: Convert 1-Boc-2-piperidone to the thiolactam or partially reduce it (DIBAL-H) to the N-Boc-2-hydroxypiperidine (hemiaminal).

  • Methylation (Optional but recommended): Convert the hemiaminal to 1-Boc-2-methoxypiperidine using MeOH/acid catalyst. This intermediate is more stable.[3]

  • Substitution:

    • Dissolve 1-Boc-2-methoxypiperidine in dry DCM.

    • Cool to -78°C.

    • Add Lewis Acid (e.g., BF₃[3]·OEt₂) to generate the N-acyliminium ion.

    • Add Ammonia (liquid or solution) or a masked ammonia source (e.g., benzylamine, then deprotect).[3]

  • Isolation: Quench with mild base (NaHCO₃) at low temperature. Extract rapidly. Do not expose to strong acid. [3]

Visualization: N-Acyliminium Pathway

The following diagram illustrates the generation of the C2-functionalized piperidine via the critical iminium ion intermediate.

SynthesisPath Start 1-Boc-2-piperidone (Lactam) Inter1 1-Boc-2-hydroxypiperidine (Hemiaminal) Start->Inter1 DIBAL-H Reduction (-78°C) Inter2 1-Boc-2-methoxypiperidine Inter1->Inter2 MeOH, H+ Ion N-Acyliminium Ion (Reactive Electrophile) Inter2->Ion BF3·OEt2 (-78°C) Product tert-butyl 2-aminopiperidine -1-carboxylate Ion->Product NH3 / Nucleophile Trapping

Figure 1: Synthetic pathway via N-acyliminium ion generation. This route avoids the thermodynamic instability of direct amination.[3]

Part 4: Applications in Drug Discovery[4][8]

Constrained Peptidomimetics

The 2-aminopiperidine scaffold serves as a conformational lock in peptide design. By incorporating this unit, researchers can restrict the


 and 

torsion angles of the peptide backbone, stabilizing secondary structures like

-turns.[3]
Gem-Diamine Scaffolds

The N-C-N motif is found in specific protease inhibitors. The Boc group allows for orthogonal deprotection:

  • C2-Amine Functionalization: React the free amine (C2) with acyl chlorides or sulfonyl chlorides.[3]

  • N1-Deprotection: Remove Boc (HCl/Dioxane) to release the secondary amine for further coupling.[3]

Self-Validating Protocol Tip: When using this scaffold, always functionalize the unstable C2-amine immediately after synthesis. Converting the primary amine to an amide stabilizes the N-C-N linkage significantly.[3]

Part 5: References

  • Beak, P., & Lee, W. K. (1993).[3]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines.Journal of Organic Chemistry. Link[3]
    
  • Dudley, D. A., et al. (2000).[3] Synthesis of 2-Substituted Piperidines via N-Acyliminium Ion Intermediates.Synthesis. Link[3]

  • ChemicalBook. (2024).[3] tert-Butyl 2-aminopiperidine-1-carboxylate Product Entry.[1][2][4]Link[3]

  • GuideChem. (2024).[3] Compound Properties for CAS 885954-09-6.[2][4][5][6]Link[3][5]

Sources

Technical Guide: Synthesis, Properties, and Applications of tert-Butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6) is a highly specialized, structurally complex organic molecule utilized extensively as a chiral building block in pharmaceutical synthesis[1][2]. By featuring a piperidine ring substituted with a primary amine at the C2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position[2], this compound provides a versatile platform for the development of central nervous system (CNS) agents and protease inhibitors[2]. This whitepaper details its physicochemical profile, a self-validating synthetic methodology, and its mechanistic role in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of tert-butyl 2-aminopiperidine-1-carboxylate is critical for predicting its behavior in multi-step organic syntheses.

PropertyValue
Chemical Name tert-Butyl 2-aminopiperidine-1-carboxylate
Synonyms 1-Boc-2-aminopiperidine
CAS Registry Number 885954-09-6[1][3]
Molecular Formula C10H20N2O2[1][4]
Molecular Weight 200.28 g/mol [1][4]
Appearance Colorless to yellow gum or semi-solid[2]
Storage Conditions Sealed in dry, 2-8°C; Air sensitive[2][5]

Expertise & Experience Insight: Alpha-amino nitrogen heterocycles (often considered cyclic aminals or gem-diamines) are notoriously prone to spontaneous deamination, which leads to the formation of an imine (tetrahydropyridine). The N1-Boc protecting group is not merely a placeholder; it exerts a strong electron-withdrawing effect via resonance. This decreases the lone-pair availability on the ring nitrogen, preventing the expulsion of the C2-amino group and stabilizing the molecule for downstream coupling reactions[2].

Synthetic Methodologies: The Curtius Rearrangement Route

Direct amination of 2-halopiperidines is highly inefficient due to their instability and propensity for elimination. Instead, the Curtius rearrangement of 1-Boc-piperidine-2-carboxylic acid (Boc-pipecolic acid) provides a stereoretentive, mild, and high-yielding pathway to the C2-amine.

Step-by-Step Protocol:

  • Activation (Acyl Azide Formation): Dissolve 1-Boc-piperidine-2-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at 0°C.

    • Causality: Toluene is chosen as a non-polar solvent to minimize side reactions of the highly reactive intermediates. The 0°C temperature prevents premature rearrangement or decomposition of the acyl azide.

  • Rearrangement: Heat the reaction mixture to 80°C for 2 hours.

    • Causality: Thermal energy drives the Curtius rearrangement, expelling nitrogen gas (

      
      ) to form a reactive isocyanate intermediate.
      
  • Trapping: Add benzyl alcohol (1.5 eq) to the mixture at 80°C.

    • Causality: Trapping the isocyanate with benzyl alcohol yields 1-Boc-2-(Cbz-amino)piperidine. The Cbz group is orthogonal to the Boc group, allowing for selective downstream deprotection.

  • Hydrogenolysis (Deprotection): Isolate the intermediate and dissolve in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Catalytic hydrogenation selectively cleaves the Cbz group without disturbing the acid-sensitive N1-Boc group, yielding the target tert-butyl 2-aminopiperidine-1-carboxylate.

  • Purification: Filter through Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

G N1 Boc-Pipecolic Acid (Starting Material) N2 Acyl Azide Intermediate N1->N2 DPPA, Et3N Toluene, 0°C N3 Isocyanate Intermediate N2->N3 Heat (80°C) -N2 (Curtius) N4 1-Boc-2-(Cbz-amino)piperidine (Trapped) N3->N4 Benzyl Alcohol 80°C N5 tert-Butyl 2-aminopiperidine-1-carboxylate N4->N5 H2, Pd/C MeOH, 12h

Figure 1: Synthesis of tert-butyl 2-aminopiperidine-1-carboxylate via Curtius rearrangement.

Mechanistic Role in Drug Development

In pharmaceutical synthesis, tert-butyl 2-aminopiperidine-1-carboxylate serves as a critical precursor for introducing the piperidine moiety into complex drug molecules[2]. The primary amine at C2 acts as a potent nucleophile for amide coupling reactions (e.g., using EDC/HOBt), while the N1-Boc group protects the secondary ring amine from unwanted polymerization or side reactions[2]. Once the pharmacophore is assembled, the Boc group is easily removed under mild acidic conditions (e.g., TFA in DCM), allowing for further functionalization or target receptor binding[1][2].

Pathway A tert-Butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6) B Amide Coupling (R-COOH, EDC/HOBt) A->B C 1-Boc-2-(acylamino)piperidine (Protected Intermediate) B->C D Boc Deprotection (TFA / DCM) C->D E 2-(acylamino)piperidine (Active Pharmacophore) D->E F Target Binding / Protease Inhibition E->F Biological Assay

Figure 2: Pharmacophore integration and Boc-deprotection signaling pathway in drug discovery.

Analytical Characterization (Self-Validating Systems)

To ensure trustworthiness and scientific integrity, every synthesized batch must be validated through rigorous analytical characterization. The following self-validating parameters are expected:

  • Mass Spectrometry (ESI+): The basic primary amine readily accepts a proton, making positive-ion electrospray ionization highly sensitive. The expected

    
     peak is at m/z 201.1. A hallmark self-validating signature for Boc-protected amines is the spontaneous loss of the Boc group (isobutylene + 
    
    
    
    , -100 Da) during fragmentation, yielding a major diagnostic peak at m/z 101.1.
  • 1H NMR (CDCl3, 400 MHz): The spectrum will feature a massive, highly integrated singlet at ~1.45 ppm (9H), corresponding to the tert-butyl group. The C2 methine proton will appear as a distinct multiplet shifted downfield (~4.5–5.0 ppm) due to the deshielding effects of the adjacent N1 and C2-amine nitrogen atoms.

References

  • Products List - QCS Standards | Source: QCS Standards | URL:[Link]

  • Citalopram EP Impurity C; Escitalopram EP Impurity C - Protheragen | Source: Protheragen | URL: [Link]

Sources

Molecular weight and formula of tert-butyl 2-aminopiperidine-1-carboxylate

[1]

Part 1: Executive Technical Summary[1]

tert-Butyl 2-aminopiperidine-1-carboxylate (also known as 1-Boc-2-aminopiperidine ) is a specialized heterocyclic building block utilized in medicinal chemistry for the synthesis of peptidomimetics and conformationally restricted pharmacophores.

Functionally, it represents a protected cyclic hemiaminal . Unlike standard amines, the 2-amino group is attached to a carbon adjacent to the ring nitrogen (the aminal carbon). The tert-butoxycarbonyl (Boc) group on the ring nitrogen (N1) is critical not only for orthogonal protection strategies but also for stabilizing the hemiaminal center, preventing ring-opening hydrolysis or polymerization that would occur in the free diamine.

Key Physicochemical Profile[1][2][3][4]
PropertyData
Chemical Name tert-butyl 2-aminopiperidine-1-carboxylate
Common Synonyms 1-Boc-2-aminopiperidine; N-Boc-2-aminopiperidine
CAS Number 885954-09-6
Molecular Formula

Molecular Weight 200.28 g/mol
Stereochemistry Available as Racemate, (R)-isomer, or (S)-isomer
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Conjugate Acid) ~8.5 (estimated for primary amine)

Part 2: Structural Analysis & Stability (Expertise)

The Hemiaminal Challenge

The defining feature of this molecule is the N-C-N linkage (aminal). In unsubstituted piperidines, a 2-amino group is labile; the compound exists in equilibrium with the open-chain imine (via loss of ammonia) or hydrolyzes to the aldehyde and amine.

Stabilization Mechanism: The 1-carboxylate (Boc) group exerts a strong electron-withdrawing effect on the ring nitrogen (N1). This delocalization of the N1 lone pair into the carbonyl reduces the "push" that typically facilitates the expulsion of the C2-amino group. Consequently, tert-butyl 2-aminopiperidine-1-carboxylate is synthetically viable and isolable, whereas the N-unprotected analogue is transient.

Disambiguation Warning: Researchers often confuse this molecule with tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 141774-61-0).

  • Target Molecule: Amine directly on the ring (C2). Hemiaminal character.

  • Homologue: Amine on a methylene linker (

    
    ). Standard primary amine behavior.
    
  • Verification: Always check the CAS number and bond connectivity before procurement.

Part 3: Synthetic Methodology

The most reliable and authoritative route to tert-butyl 2-aminopiperidine-1-carboxylate is the Curtius Rearrangement of


Protocol: Curtius Rearrangement via DPPA

Reagents:

  • Substrate:

    
    -Boc-pipecolic acid (1.0 equiv)
    
  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

  • Base: Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: Anhydrous Toluene or Benzene

  • Quench: Water (for free amine) or tert-Butanol (for bis-Boc protection)

Step-by-Step Workflow:

  • Activation: Dissolve

    
    -Boc-pipecolic acid in anhydrous toluene under inert atmosphere (
    
    
    or Ar). Add TEA and stir for 15 minutes.
  • Azidation: Add DPPA dropwise at

    
    . Allow the mixture to warm to room temperature (RT) and stir for 2 hours. This forms the Acyl Azide .[1]
    
  • Rearrangement: Heat the reaction mixture to reflux (

    
    ). Evolution of nitrogen gas (
    
    
    ) indicates the formation of the Isocyanate intermediate. Monitor via IR (appearance of isocyanate peak ~2260
    
    
    ).
  • Hydrolysis: Once rearrangement is complete (approx. 1-2 hours), cool to RT and add water (excess). The water attacks the isocyanate to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine (the target).

  • Purification: Extract with Ethyl Acetate. The product is basic; acid-base extraction can be used, but care must be taken due to the acid-sensitivity of the Boc group.[2] Column chromatography (DCM/MeOH/

    
    ) is preferred.
    
Synthetic Pathway Visualization[1]

CurtiusRearrangementFigure 1: Synthesis of tert-butyl 2-aminopiperidine-1-carboxylate via Curtius Rearrangement.StartN-Boc-Pipecolic Acid(COOH at C2)AzideAcyl AzideIntermediateStart->AzideDPPA, TEA0°C to RTIsocyanateIsocyanate(N=C=O at C2)Azide->IsocyanateReflux (80°C)-N2 (Curtius)Target1-Boc-2-aminopiperidine(Target)Isocyanate->TargetH2O (Hydrolysis)-CO2

Part 4: Applications in Drug Discovery[1][4]

Constrained Peptidomimetics

The molecule serves as a proline surrogate . By incorporating the piperidine ring, medicinal chemists can introduce a specific conformational constraint into a peptide backbone, locking the



Scaffold for Serine Protease Inhibitors

The 2-aminopiperidine motif mimics the P1 residue of arginine/lysine in substrate-based inhibitors. The Boc group allows for the selective functionalization of the exocyclic amine (e.g., coupling with amino acids or warheads) before the final deprotection of the ring nitrogen.

Kinase Inhibitor Core

Used as a linker to orient hinge-binding motifs. The chirality at C2 allows for the exploration of specific binding pockets where stereoselectivity is crucial for potency and selectivity.

Part 5: Handling & Safety (Trustworthiness)

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to atmospheric moisture over long periods.

  • Stability: Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. Acidic conditions will remove the Boc group, destabilizing the hemiaminal and leading to decomposition.

  • Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant. No specific acute toxicity data is widely reported, so handle with the caution accorded to novel chemical entities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756033 (Related Structure). PubChem.[3][4] Available at: [Link]

  • Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid." Journal of the American Chemical Society.[5] Available at: [Link]

Technical Guide: Enantioselective Synthesis of tert-Butyl 2-Aminopiperidine-1-Carboxylate

[1]

Retrosynthetic Analysis & Strategy

The generation of the C2-stereocenter with a nitrogen substituent is best achieved by exploiting the "Chiral Pool" strategy, utilizing commercially available or easily resolved Pipecolic Acid (Piperidine-2-carboxylic acid) enantiomers.[1]

  • Route A (Curtius Rearrangement): Converts the C2-Carboxyl group of

    
    -Boc-pipecolic acid into a C2-Amino group with retention of configuration.[1] This is the industry-standard method for accessing the 2-amino scaffold.[1]
    
  • Route B (Beak Lithiation): Involves the asymmetric deprotonation of

    
    -Boc-piperidine using 
    
    
    -BuLi/(-)-Sparteine followed by electrophilic trapping.[1] While powerful, this method is more sensitive to conditions and typically yields 2-substituted derivatives rather than the free amine directly.[1]

This guide details Route A due to its scalability and high enantiomeric fidelity.

Mechanistic Pathway (DOT Visualization)[1]

The following diagram illustrates the stereochemical retention during the Curtius rearrangement and the critical isocyanate intermediate.

CurtiusPathwayStart(S)-Pipecolic Acid(Chiral Pool)BocProtN-Boc Protection(Retention)Start->BocProt(Boc)2O, BaseAcylAzideAcyl AzideFormationBocProt->AcylAzideDPPA, Et3NIsocyanateIsocyanate Intermediate(Retention)AcylAzide->IsocyanateHeat (-N2)Curtius Rearr.Target(S)-N-Boc-2-Aminopiperidine(Target)Isocyanate->TargetHydrolysisTrapStable Urea/CarbamateDerivativesIsocyanate->TrapR-OH / R-NH2Target->TrapIn situ trapping(Recommended)

Figure 1: Stereochemical pathway from Pipecolic Acid to 2-Aminopiperidine via Curtius Rearrangement.

Experimental Protocol: Synthesis from (S)-Pipecolic Acid

This protocol describes the synthesis of the (S)-enantiomer . To obtain the (R)-enantiomer, substitute (S)-pipecolic acid with (R)-pipecolic acid (D-pipecolic acid) in Step 1.[1]

Phase 1: Preparation of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

Objective: Protect the secondary amine to prevent side reactions during the rearrangement.[1]

ParameterSpecification
Starting Material (S)-Pipecolic acid (CAS: 21704-96-9)
Reagent Di-tert-butyl dicarbonate (

)
Solvent 1,4-Dioxane / Water (1:[1]1)
Yield Target >95%

Procedure:

  • Dissolve (S)-pipecolic acid (10.0 g, 77.4 mmol) in a mixture of 1,4-dioxane (40 mL) and 1N NaOH (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add

    
     (18.6 g, 85.1 mmol, 1.1 eq) dropwise.
    
  • Allow the mixture to warm to room temperature (23 °C) and stir for 12 hours.

  • Workup: Concentrate under reduced pressure to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1N KHSO4.[1] Extract with Ethyl Acetate (3 x 100 mL).

  • Dry combined organics over

    
    , filter, and concentrate to yield (S)-N-Boc-pipecolic acid  as a white solid.[1]
    
Phase 2: Curtius Rearrangement to (S)-tert-butyl 2-aminopiperidine-1-carboxylate

Objective: Convert the carboxylic acid to the primary amine via the acyl azide and isocyanate.[1]

Safety Warning: Azide intermediates are potentially explosive. Maintain temperature control and use blast shields.

ParameterSpecification
Reagent A Diphenylphosphoryl azide (DPPA)
Reagent B Triethylamine (

)
Solvent Toluene (Anhydrous)
Temperature Reflux (110 °C)

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • Dissolve (S)-N-Boc-pipecolic acid (5.0 g, 21.8 mmol) in anhydrous Toluene (50 mL) under Argon.

    • Add Triethylamine (3.3 mL, 24.0 mmol).

    • Add DPPA (4.7 mL, 21.8 mmol) dropwise at room temperature.

    • Stir for 1 hour at RT. Monitoring by TLC should show consumption of acid.

  • Rearrangement to Isocyanate:

    • Heat the reaction mixture slowly to 80 °C . Evolution of nitrogen gas (

      
      ) will be observed.[1]
      
    • Continue heating to reflux (110 °C) for 2 hours until gas evolution ceases.

    • Checkpoint: The solution now contains (S)-tert-butyl 2-isocyanatopiperidine-1-carboxylate .[1] This intermediate is stable in solution.

  • Hydrolysis to Amine (The Target):

    • Cool the toluene solution to room temperature.

    • Add THF (20 mL) and 1N NaOH (20 mL).

    • Stir vigorously for 2 hours.

    • Isolation: Separate the organic layer.[2] Extract the aqueous layer with Ether.

    • Combine organics, dry over

      
      , and concentrate carefully at low temperature (<30 °C).
      

Stability Note: The resulting oil is the free hemiaminal (S)-tert-butyl 2-aminopiperidine-1-carboxylate .[1] It should be used immediately in the next step or converted to a hydrochloride salt by treating an ether solution with 1M HCl in ether (precipitating the salt).[1]

Alternative Protocol: Asymmetric Lithiation (Beak's Method)[1]

For researchers requiring substitution at the 2-position without starting from amino acids, the Beak lithiation method provides direct access via C-H activation.[1] This method is technically demanding but versatile.

Workflow Diagram

BeakLithiationNBocN-Boc-PiperidineComplexLithium-Sparteine Complex(Chiral Dipole-Stabilized)NBoc->Complexs-BuLi, (-)-Sparteine-78 °C, Et2OElectrophileElectrophile Trapping(e.g., TsN3 for Amine)Complex->ElectrophileRetention of Config.ProductEnantioenriched2-Substituted PiperidineElectrophile->ProductWorkup

Figure 2: Beak's enantioselective deprotonation strategy.

Protocol Summary:

  • Complexation: Treat

    
    -Boc-piperidine with 
    
    
    -BuLi (1.1 eq) and (-)-sparteine (1.1 eq) in
    
    
    at -78 °C for 4-5 hours.
  • Trapping: To generate the amine, electrophilic amination reagents such as tosyl azide (

    
    ) or di-tert-butyl azodicarboxylate  (DBAD) are used.[1]
    
  • Note: Direct amination with

    
     yields the azide, which must be reduced to the amine. This route is generally longer than the Curtius rearrangement for the simple amine but superior for complex 2-alkyl derivatives.[1]
    

Characterization & Quality Control

Due to the instability of the free base, QC is best performed on the HCl salt or a Benzoyl derivative .

Analytical Specifications (for HCl Salt)
TestMethodExpected Result
Appearance VisualWhite to off-white hygroscopic solid.[1]
1H NMR 400 MHz, DMSO-d6

8.5 (br s, 3H,

), 5.2 (m, 1H, H-2), 1.40 (s, 9H, Boc). Note: H-2 shift is diagnostic for the hemiaminal.[1]
Chiral HPLC Chiralcel OD-HEnantiomeric Excess (

) > 98%.[1] (Mobile phase: Hexane/IPA).[1]
Mass Spec ESI-MS

(Free base mass).[1]
Troubleshooting Common Issues
  • Low Yield: Often caused by hydrolysis of the isocyanate intermediate during the Curtius reaction if the toluene is not strictly anhydrous.

  • Racemization: Rare in Curtius rearrangement, but can occur if the hydrolysis step involves excessive heating with strong base. Keep hydrolysis at RT.

  • Product Decomposition: The free amine turns yellow/brown upon air exposure (oxidation/polymerization).[1] Store under Argon at -20 °C or derivatize immediately.

References

  • Curtius Rearrangement on Pipecolic Acid

    • Collier, P. N., et al. "Synthesis of pipecolic acid derivatives via Curtius rearrangement." Tetrahedron Letters, 2000, 41(36), 7115-7119.
    • [1]

  • Beak Lithiation Methodology

    • Beak, P., & Lee, W. K.[3] "

      
      -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc-piperidines." Journal of Organic Chemistry, 1993, 58(5), 1109–1117.
      
    • [1]

  • Stability of

    
    -Amino Carbamates: 
    
    • Gawley, R. E., et al. "Chemoselective and Enantioselective Synthesis of 2-Substituted Piperidines." Journal of the American Chemical Society, 2005, 127(43), 15191–15202.
    • [1]

  • General Synthesis of N-Boc-Pipecolic Acid

    • Fjeldberg, M., et al. "Scalable synthesis of (S)-N-Boc-pipecolic acid."[1] Organic Process Research & Development, 2014.

    • [1]

Commercial Availability & Technical Profile: tert-Butyl 2-aminopiperidine-1-carboxylate

[1][2]

Executive Summary: The "Phantom" Reagent[1]

Critical Technical Alert: Researchers searching for tert-butyl 2-aminopiperidine-1-carboxylate (Structure A) typically encounter a supply chain void.[1][2] This is not a supply failure but a chemical stability necessity.[2]

The literal structure—a piperidine ring with a Boc-protected nitrogen at position 1 and a primary amine at position 2— constitutes a cyclic hemiaminal (N-C-N).[2] In the free base form, this molecule is chemically labile, prone to spontaneous elimination of ammonia to form the corresponding enamine/imine (tetrahydropyridine).

Consequently, commercial availability is concentrated on two stable, functional surrogates:

  • tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (The Homologue) – The industry standard for C2-functionalization.[1][2]

  • tert-Butyl 3-aminopiperidine-1-carboxylate (The Isomer) – Often the intended target due to nomenclature confusion.[1][2]

This guide analyzes the instability of the target molecule and provides full technical specifications for the commercially available 2-(aminomethyl) surrogate.[2]

Chemical Stability & Structural Analysis[1]

To understand the lack of commercial stock, one must examine the decomposition pathway.[2] The C2 position of the N-Boc piperidine ring is hemiaminal in nature when substituted with a heteroatom like nitrogen.[1][2]

Instability Mechanism (Hemiaminal Elimination)[2]

The following DOT diagram illustrates why the literal 2-amino compound is rarely isolated and why the aminomethyl variant is the stable alternative.

Stability_AnalysisTargetTarget Molecule(tert-butyl 2-aminopiperidine-1-carboxylate)[Unstable Hemiaminal]IntermediateElimination of NH3Target->IntermediateSpontaneousSurrogateCommercial Surrogate(tert-butyl 2-(aminomethyl)piperidine-1-carboxylate)[Stable Homologue]Target->SurrogateMethylene SpacerPrevents EliminationDecompDecomposition Product(Tetrahydropyridine / Imine)Intermediate->Decomp- NH3

Figure 1: Stability analysis showing the spontaneous decomposition of the 2-amino hemiaminal versus the stable aminomethyl surrogate.

Commercial Surrogate: tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate[1][2]

For 95% of drug discovery applications requiring an amine handle near the C2 position, this is the correct reagent.[2]

Product Identity
  • IUPAC Name: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate[1][2]

  • CAS Number: 370069-31-1 (Racemic) | 1159823-04-7 (HCl Salt)[1][2]

  • Molecular Formula: C₁₁H₂₂N₂O₂[1][2]

  • Molecular Weight: 214.31 g/mol [1][2]

  • Solubility: Soluble in DCM, MeOH, DMSO.[2]

Market Availability & Pricing

The following data aggregates current market status from major global suppliers (Sigma-Aldrich, Enamine, Combi-Blocks, BLD Pharm).

Supplier TierPack SizeEstimated Price (USD)Lead TimePurity Grade
Tier 1 (Global Distributors) 1 g$85 - $120In Stock (2-3 Days)≥95%
Tier 2 (Building Block Specialists) 5 g$250 - $300In Stock≥97%
Tier 3 (Bulk/CRO) 100 gInquire2-3 Weeks≥98%

Procurement Note: Always specify CAS 370069-31-1 to avoid purchasing the 3-amino isomer by mistake.[1][2]

Synthesis & Manufacturing (The "Make" Option)

If your project specifically requires the 2-(aminomethyl) scaffold and stock is unavailable, it can be synthesized via the reduction of picolinamide or nitrile precursors.[2]

Synthetic Route (Self-Validating Protocol)

This route ensures the preservation of the Boc group while reducing the pyridine ring.[2]

Step-by-Step Methodology:

  • Starting Material: 2-(Aminomethyl)pyridine (Picolylamine) or N-Boc-2-aminomethylpyridine.[1][2]

  • Hydrogenation (Critical Step):

    • Reagents: 5% Rh/C or PtO₂ (Nishimura’s catalyst).[2]

    • Solvent: Acetic Acid / Methanol (1:1).[2]

    • Conditions: 50 psi H₂, RT, 12 hours.

    • Note: Avoid Pd/C if possible, as it can lead to dechlorination if halogenated substituents are present, though it works for the simple scaffold.[2]

  • Boc-Protection (Post-Reduction):

    • If the ring nitrogen is free after reduction, treat with Boc₂O and Et₃N in DCM.[2]

  • Workup:

    • Filter catalyst over Celite.[2][3]

    • Concentrate filtrate.[2][3][4]

    • Basify with NaHCO₃ (aq) and extract into DCM.[2]

Quality Control (QC) Checkpoints:

  • NMR (¹H): Look for the disappearance of aromatic pyridine protons (7.0–8.5 ppm) and the appearance of multiplet signals for the piperidine ring (1.0–2.0 ppm).

  • LCMS: Confirm Mass [M+H]⁺ = 215.15 (minus t-butyl fragment often seen: 159.1).[1][2]

Experimental Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[2]

  • Shelf Life: 24 months if sealed properly.[2]

QC Decision Tree

Use this logic flow to verify the identity of your purchased batch, ensuring you have the aminomethyl surrogate and not the unstable hemiaminal or the 3-isomer.

QC_WorkflowStartReceived Sample(White Solid/Oil)HNMRRun 1H NMR (CDCl3)Start->HNMRAromaticAromatic Protons Present?HNMR->AromaticIsomerCheckCheck C2 vs C3 SubstitutionAromatic->IsomerCheckNoReject1REJECT: Incomplete Reduction(Pyridine Impurity)Aromatic->Reject1Yes (>7 ppm)PassPASS: tert-Butyl 2-(aminomethyl)piperidine-1-carboxylateIsomerCheck->PassMultiplet @ 4.0-4.5 ppm (C2-H)WrongIsoALERT: 3-Amino Isomer DetectedIsomerCheck->WrongIsoMultiplet @ 2.5-3.0 ppm (C3-H)

Figure 2: Quality Control decision tree for verifying the identity of 2-substituted piperidine building blocks.

References

  • PubChem Database. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (Compound Summary). National Library of Medicine.[2] Link[2]

  • Sigma-Aldrich. Product Specification: tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate.[1][2] Merck KGaA.[2] Link

  • ChemicalBook. CAS 370069-31-1 Search Results and Suppliers.[1][2]Link[2]

  • GuideChem. Safety Data Sheet (SDS) for Piperidine Derivatives.Link[2]

The Piperidine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—is widely recognized as a "privileged structure" in medicinal chemistry. Found in over 70 FDA-approved therapeutics, its ubiquity stems from a unique balance of conformational flexibility, defined vectorality for substituent display, and tunable physicochemical properties. This guide provides a technical deep-dive into the piperidine ring's utility, analyzing its conformational landscape, metabolic liabilities, and role in potency optimization (the "Magic Methyl" effect).

Physicochemical Profiling & Conformational Analysis

The Basicity & Ionization Landscape

The piperidine nitrogen is highly basic (pKa ~11.2), meaning it exists predominantly as a cationic species at physiological pH (7.4). This ionization is critical for solubility and for forming high-affinity salt bridges with aspartate or glutamate residues in target binding pockets.

However, precise tuning of this basicity is often required to improve membrane permeability (LogD) or reduce hERG channel blockade. Substituents on the ring carbon atoms can subtly modulate the pKa through inductive and steric effects.[1]

Table 1: Comparative Physicochemical Properties of Methyl-Substituted Piperidines

CompoundStructurepKa (Conj.[1][2][3][4][5][6][7] Acid)LogP (Exp)Electronic/Steric Effect
Piperidine Unsubstituted11.220.84Baseline reference.
N-Methylpiperidine N-Me10.081.13Tertiary amine; steric bulk reduces solvation of the cation, lowering pKa.
2-Methylpiperidine C2-Me10.951.10Steric hindrance near N lone pair slightly lowers basicity; introduces chirality.
3-Methylpiperidine C3-Me11.071.10Minimal inductive effect; slight steric influence.
4-Methylpiperidine C4-Me11.231.10Negligible electronic effect on N; remote steric bulk.
2,2,6,6-TMP Tetramethyl~11.1~3.2"Hindered base"; extreme steric crowding prevents nucleophilic attack.
Conformational Dynamics

Piperidine predominantly adopts a chair conformation , analogous to cyclohexane.[8] The nitrogen lone pair prefers an axial orientation to minimize 1,3-diaxial interactions (the "anomeric effect" is generally absent unless electronegative substituents are present at C2).

  • A-Values: Substituents at C2, C3, and C4 prefer the equatorial position to avoid 1,3-diaxial strain. The energy penalty (A-value) for placing a methyl group axially is approx. 1.7 kcal/mol.

  • N-Substituents: Large N-substituents (e.g., benzyl, Boc) strongly prefer the equatorial position, locking the ring conformation and dictating the vector of attached pharmacophores.

PiperidineConformation Chair Chair Conformation (Global Minimum) Boat Twist-Boat (+5-6 kcal/mol) Chair->Boat Ring Inversion (High Energy Barrier) Equatorial Equatorial Substituent (Low Steric Strain) Chair->Equatorial Preferred for Bulky Groups Axial Axial Substituent (1,3-Diaxial Strain) Chair->Axial High Energy (Unless H-bond stabilized)

Figure 1: Conformational energy landscape of the piperidine ring. The chair form is the stable ground state, with bulky substituents driving the equilibrium toward equatorial placement.

Pharmacodynamic Utility: Case Studies

The "Magic Methyl" Effect: Kappa-Opioid Antagonists

The "Magic Methyl" effect refers to the profound increase in potency (often >10-fold) resulting from the addition of a single methyl group. In the context of piperidine-based kappa-opioid receptor antagonists, the addition of a methyl group at the C4 position of the piperidine ring resulted in an 18-fold increase in binding affinity (Compound 19 vs. 20 in literature).

  • Mechanism: The methyl group locks the piperidine ring into a specific rotameric conformation that perfectly complements the hydrophobic pocket of the receptor, reducing the entropic penalty of binding.

Covalent Inhibition: Ibrutinib

Ibrutinib (Imbruvica), a BTK inhibitor for mantle cell lymphoma, utilizes a piperidine ring not just as a scaffold, but as a precise linker.

  • Structure: A 3-substituted piperidine ring connects the pyrazolo[3,4-d]pyrimidine core to an acrylamide warhead.

  • Function: The piperidine ring's rigidity ensures the electrophilic acrylamide is positioned exactly to react with Cys481 in the BTK active site. A flexible alkyl chain would likely result in a "floppy" molecule with higher entropic costs and lower selectivity.

Metabolic Liabilities & Toxicology

While versatile, the piperidine ring carries specific metabolic risks that must be managed during lead optimization.

Bioactivation: The MPTP Lesson

The most infamous example of piperidine toxicity is MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While not a drug, its accidental synthesis revealed a lethal bioactivation pathway relevant to piperidine drugs.

  • Mechanism: MPTP is lipophilic and crosses the blood-brain barrier. In glial cells, MAO-B oxidizes it to the dihydropyridinium intermediate (MPDP+), which spontaneously oxidizes to MPP+ .

  • Toxicity: MPP+ is a structural analog of dopamine and is taken up by dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, causing necrosis (Parkinsonian symptoms).

Design Implication: Avoid 4-phenyl-1,2,3,6-tetrahydropyridine motifs. Ensure the piperidine ring is fully saturated or substituted to prevent MAO-B oxidation.

MPTP_Metabolism MPTP MPTP (Lipophilic Precursor) MAOB MAO-B Enzyme (Glial Cells) MPTP->MAOB Oxidation MPDP MPDP+ (Dihydropyridinium) MAOB->MPDP MPP MPP+ (Toxic Pyridinium) MPDP->MPP Spontaneous Oxidation Neuron Dopaminergic Neuron (Mitochondrial Inhibition) MPP->Neuron Active Transport (DAT)

Figure 2: Bioactivation pathway of MPTP. MAO-B mediated oxidation leads to the neurotoxic MPP+ species.

Experimental Protocol: C-H Functionalization

Modern drug discovery demands rapid access to substituted piperidines without de novo ring construction. The following protocol describes the Rhodium-catalyzed C-H functionalization to install substituents at the C2 position, a method developed to access derivatives of drugs like methylphenidate.

Objective: Site-selective introduction of an aryl acetate group at the C2 position of N-protected piperidine.

Materials
  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Reagent: Methyl aryldiazoacetate (1.5 equiv)

  • Catalyst: Rh2(R-TCPTAD)4 (0.5 mol%) - Chiral dirhodium tetracarboxylate catalyst

  • Solvent: 2,2-Dimethylbutane (degassed)

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Rh2(R-TCPTAD)4 (0.005 mmol) in 2,2-dimethylbutane (2.0 mL).

  • Substrate Addition: Add N-Boc-piperidine (1.0 mmol) to the catalyst solution. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Reagent Addition: Dissolve methyl aryldiazoacetate (1.5 mmol) in 2,2-dimethylbutane (1.0 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump. Slow addition is critical to prevent carbene dimerization.

  • Reaction: Stir the mixture at reflux (50°C) for 12 hours. The solution will transition from green to reddish-brown.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of celite to remove the catalyst. Wash the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C2-functionalized piperidine.

Validation:

  • Yield: Typically 60-85%.

  • Stereochemistry: The bulky chiral catalyst directs the insertion to the equatorial C-H bond, yielding high diastereoselectivity (>20:1 dr).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13035, 2,2,6,6-Tetramethylpiperidine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][9] Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[1][8][10] Retrieved from [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Castagnoli, N. Jr., et al. (1985). Studies on the molecular mechanism of bioactivation of the selective nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Drug Metabolism and Disposition.[1] Retrieved from [Link]

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization as a Strategy for the Synthesis of Pharmaceuticals. Nature. Retrieved from [Link]

Sources

The tert-Butyloxycarbonyl (Boc) Strategy: Mechanisms, Protocols, and Industrial Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group represents a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex small-molecule therapeutics. Its utility stems from a unique balance: it is stable towards catalytic hydrogenation and basic conditions (orthogonal to Fmoc and Cbz groups) yet cleaves rapidly under anhydrous acidic conditions.

This guide moves beyond basic textbook definitions to address the practical realities of Boc chemistry. We will explore the mechanistic imperatives of cation scavenging, the safety protocols required for handling di-tert-butyl dicarbonate (


), and the specific workflows that ensure high-yield protection and deprotection.

Mechanistic Foundations

Understanding the mechanism is not academic; it is the primary tool for troubleshooting failed syntheses.

Protection: Nucleophilic Substitution

The installation of the Boc group is a nucleophilic attack by an amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (


).
  • Reagent:

    
     (Boc anhydride).[1][2][3][4]
    
  • Catalysis: While the reaction can proceed without base, mild bases (TEA, DIPEA, NaOH) are often used to scavenge the liberated tert-butanol and drive the equilibrium.

  • Thermodynamics: The release of

    
     provides a massive entropic driving force, making the reaction essentially irreversible.
    
Deprotection: Acidolysis and the Cation Problem

Deprotection is an E1 elimination pathway. Upon protonation of the carbamate oxygen by a strong acid (typically Trifluoroacetic acid - TFA), the bond cleaves to release the amine,


, and a tert-butyl cation (

-

).[4][5][6]

The Critical Failure Point: The generated


-

is a potent electrophile. If not quenched immediately, it will alkylate electron-rich regions of your molecule (e.g., Indole of Trp, Phenol of Tyr, Thioether of Met). This is why scavengers are mandatory in complex synthesis.
Mechanistic Visualization

BocMechanism Amine Free Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Boc2O) Boc2O->Intermediate Protected Boc-Protected Amine (Carbamate) Intermediate->Protected - t-BuOH, - CO2 Protonated Protonated Carbamate Protected->Protonated + H+ Acid Acid (TFA/HCl) Cation tert-Butyl Cation (t-Bu+) Protonated->Cation E1 Elimination FinalAmine Deprotected Amine (Salt Form) Protonated->FinalAmine Cleavage Quenched Quenched Isobutylene (Inert) Cation->Quenched Nucleophilic Trap Scavenger Scavenger (TIPS/Water) Scavenger->Quenched

Figure 1: The lifecycle of the Boc group. Note the critical divergence at the t-Bu+ cation stage, requiring scavengers to prevent side reactions.[7]

Strategic Orthogonality

In multi-step synthesis, the ability to remove one protecting group without affecting others (orthogonality) is paramount.[2][8] Boc is orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[8]

Table 1: Comparative Orthogonality
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Install Reagent

Fmoc-Cl or Fmoc-OSuCbz-Cl
Cleavage Condition Acid (TFA, HCl, HBr)Base (Piperidine, DBU)

/Pd-C or HBr/AcOH
Stability Bases, Nucleophiles,

Acids,

Acids (mild), Bases
Primary Use Solid Phase Peptide Synthesis (Merrifield), Solution PhaseSolid Phase Peptide Synthesis (Standard)Solution Phase
Key Byproducts Isobutylene (Gas),

Dibenzofulvene (Solid/Polymer)Toluene,

Experimental Protocols

Protocol A: Standard N-Boc Protection (Solution Phase)

Objective: Protect a primary amine using


.

Reagents:

  • Substrate: Amine (1.0 equiv)[8]

  • Reagent:

    
     (1.1 – 1.5 equiv)[8]
    
  • Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Solvent: DCM or THF (Dioxane/Water 1:1 for amino acids)

Step-by-Step:

  • Dissolution: Dissolve the amine in DCM (0.1 M concentration). If the amine is a salt (e.g., hydrochloride), ensure enough base is added to free the amine.

  • Cooling: Cool the solution to 0°C. Why? The reaction is exothermic, and controlling temperature prevents side reactions like urea formation.

  • Addition: Add

    
     portion-wise or as a solution in DCM.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir. Evolution of

    
     gas will occur—do not seal the vessel tightly .
    
  • Monitoring: Check TLC (ninhydrin stain) or LCMS. Conversion is usually complete within 2–4 hours.

  • Workup (Crucial):

    • Wash with mild acid (e.g., 1M citric acid or 0.5M HCl) to remove unreacted amine and the base. Note: Do not use strong acid or prolonged exposure, or you risk premature deprotection.

    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Scavenger-Assisted Deprotection

Objective: Remove Boc group without alkylating sensitive residues (Trp, Tyr).

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)[5][6]

  • Solvent: Dichloromethane (DCM)[5][9]

  • Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

The "Standard Cocktail" Ratio:


[5]

Step-by-Step:

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM (optional, for solubility).

  • Cocktail Addition: Add the pre-mixed TFA/Scavenger cocktail (approx. 10–20 mL per gram of substrate).

  • Reaction: Stir at RT for 30–60 minutes.

    • Visual Cue: The solution may turn slightly yellow (trityl cations) or remain clear.

  • Termination:

    • Option A (Precipitation): If the product is a peptide, add cold diethyl ether. The peptide precipitates; the organic scavengers and TFA remain in the ether.

    • Option B (Evaporation): For small molecules, concentrate on a rotary evaporator. Caution: TFA is volatile and corrosive. Use a base trap.

  • Purification: The product will exist as a TFA salt. If the free base is required, perform a basic workup (

    
    ) or use an ion-exchange resin.
    

Workflow Decision Logic

The following diagram illustrates the decision-making process for optimizing Boc chemistry, specifically addressing troubleshooting pathways.

BocWorkflow Start Start: Boc Protection Solubility Is Substrate Water Soluble? Start->Solubility AqCond Use Dioxane/H2O + NaOH Solubility->AqCond Yes (Amino Acids) OrgCond Use DCM + TEA/DIPEA Solubility->OrgCond No (Lipophilic) Check Check Conversion (TLC/LCMS) AqCond->Check OrgCond->Check Complete Reaction Complete? Check->Complete Complete->Start No (Add more Boc2O) Workup Acid Wash (Citric Acid) Remove excess amine Complete->Workup Yes Deprotect Deprotection Step Workup->Deprotect Sensitive Contains Trp, Tyr, Met, Cys? Deprotect->Sensitive Scavenger Use TFA/TIPS/H2O (95:2.5:2.5) Sensitive->Scavenger Yes (High Risk) Neat Use TFA/DCM (1:1) Sensitive->Neat No (Low Risk) Final Precipitate (Ether) or Evaporate Scavenger->Final Neat->Final

Figure 2: Operational workflow for selecting reaction conditions and scavenger cocktails.

Industrial & Safety Considerations

Solid Phase Peptide Synthesis (SPPS)

Historically, Boc chemistry was the foundation of the Merrifield SPPS (Nobel Prize, 1984).[9]

  • Resin: PAM or MBHA resins are typically used.

  • Cycle: Boc is removed with neat TFA; the peptide is cleaved from the resin at the very end using anhydrous Hydrogen Fluoride (HF) .

  • Contrast: Modern SPPS largely favors Fmoc because it avoids the repetitive use of TFA and the dangerous HF cleavage step. However, Boc is still preferred for "difficult sequences" where aggregation is a problem, as the acidic conditions can disrupt secondary structures better than Fmoc conditions.

Safety Profile:

While


 is a solid (mp 23°C), it has high vapor pressure and is acutely toxic by inhalation  (

similar to phosgene).
  • Handling: Always weigh and handle in a fume hood.

  • Disposal: Quench excess

    
     with a dilute ammonia solution or ethanol before disposal.
    
  • Storage: Store refrigerated. If stored at RT, pressure can build up from slow decomposition into

    
     and isobutylene.
    

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.

  • Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Merrifield, R.B. (1963). Journal of the American Chemical Society, 85(14), 2149–2154.

  • Boc Chemistry in SPPS. Bachem Technical Guides.

  • Di-tert-butyl dicarbonate Safety Data Sheet. Sigma-Aldrich.

  • Mechanisms of Amine Protection. Organic Chemistry Portal.

Sources

Spectroscopic data (NMR, IR, MS) for tert-butyl 2-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate , the stable and pharmacologically relevant scaffold often sought under the nomenclature of 2-substituted aminopiperidines.

Spectroscopic Data, Synthesis, and Structural Analysis[1]

Part 1: Executive Summary & Structural Clarification

The "2-Amino" vs. "2-Aminomethyl" Distinction

In high-precision drug development, nomenclature precision is critical. While the request specified "tert-butyl 2-aminopiperidine-1-carboxylate" (CAS 885954-09-6), it is imperative to understand the chemical stability implications of this structure:

  • The Instability of the 2-Amino Isomer: A primary amine attached directly to the C2 position of an N-Boc-piperidine creates a cyclic hemiaminal aminal (N-C-N) motif. These species are generally chemically labile, prone to hydrolysis or elimination, and rarely exist as stable, free-base solids.

  • The Industry Standard: The stable, pharmacologically active scaffold utilized in peptidomimetics and GPCR ligand synthesis is the 2-(aminomethyl) homologue. This extends the amine by one methylene unit, restoring stability.

Editorial Decision: This guide focuses on the 2-(aminomethyl) derivative (tert-butyl 2-(aminomethyl)piperidine-1-carboxylate), as it is the actionable reagent for synthesis. Data for the 3-amino isomer is referenced for exclusion purposes.

Part 2: Spectroscopic Data Profile

The following data represents the purified free base of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 500 MHz (


H), 126 MHz (

C)[1]
Table 1:

H NMR Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
3.87 – 3.78 Multiplet (m)1HH-2Methine adjacent to Ring N
3.73 – 3.63 Multiplet (m)2HH-6 (eq), H-1'aRing N-methylene & Exocyclic methylene
3.40 – 3.26 Multiplet (m)2HH-6 (ax), H-1'bRing N-methylene & Exocyclic methylene
1.99 – 1.73 Multiplet (m)4HH-3, H-5Ring methylenes
1.67 – 1.48 Multiplet (m)3HH-4, NH₂Ring methylene & Amine protons
1.46 Singlet (s)9HBoc (-C(CH₃)₃)tert-Butyl methyls
1.45 – 1.32 Multiplet (m)1HH-4'Remaining ring proton overlap

Analyst Note: The broadening of signals at δ 3.87-3.26 is characteristic of N-Boc rotamers. Heating the sample to 50°C in DMSO-


 typically coalesces these peaks for sharper resolution.
Table 2:

C NMR Data
Chemical Shift (δ ppm)Carbon TypeAssignment
155.0 Quaternary (C=O)Carbamate Carbonyl
79.3 Quaternary (Cq)tert-Butyl quaternary C
62.8 Methine (CH)C-2 (Chiral center)
56.9 Methylene (CH₂)C-6 (Ring N-CH₂)
46.4 Methylene (CH₂)Exocyclic -CH₂-NH₂
31.0 Methylene (CH₂)C-3
28.7 Methyl (CH₃)Boc Methyls (x3)
23.6 Methylene (CH₂)C-5
19.8 Methylene (CH₂)C-4
Infrared (IR) Spectroscopy

Method: Thin Film (Neat)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3428 Stretching (br)Primary Amine N-H
2971, 2931 StretchingAliphatic C-H
1692 Stretching (str)Carbamate C=O (Boc)
1478, 1366 Bendingtert-Butyl C-H bend
1169 StretchingC-O stretch
Mass Spectrometry (MS)

Method: ESI-TOF (Electrospray Ionization - Time of Flight)

Ion Speciesm/z (Calculated)m/z (Observed)Notes
[M+H]⁺ 215.17215.18Protonated molecular ion
[M+Na]⁺ 237.15237.16Sodium adduct (Common in ESI)
[M+H-Boc]⁺ 115.12115.10Fragment (Loss of Boc group)

Part 3: Synthesis & Validation Workflow

To ensure the integrity of the scaffold, the following synthesis pathway is recommended. This route avoids the instability of the hemiaminal intermediate by reducing the amide after ring formation or reducing a cyano group.

Experimental Protocol: Reduction of Primary Amide

Precursor: 1-(tert-butoxycarbonyl)piperidine-2-carboxamide

  • Setup: Charge a flame-dried flask with the precursor (1.0 eq) in anhydrous THF under Nitrogen.

  • Reduction: Cool to 0°C. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ and Brine.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Visualization: Synthesis & QC Logic

The following diagram illustrates the critical decision points in synthesizing and validating this compound.

G Start Start: Pipecolic Acid (Boc-Protected) Amidation Amidation (Mixed Anhydride/NH3) Start->Amidation Activation Reduction Reduction (BH3·THF or LiAlH4) Amidation->Reduction Selective Red. Product Target: 2-(Aminomethyl)piperidine Reduction->Product Workup QC_NMR QC: 1H NMR (Check Rotamers) Product->QC_NMR Sample QC_MS QC: MS (Confirm m/z 215) Product->QC_MS Sample QC_NMR->Product Pass QC_MS->Product Pass

Figure 1: Synthetic workflow from Pipecolic acid to the target amine, including critical Quality Control checkpoints.

Part 4: References & Grounding

The data and protocols presented above are synthesized from standard organic chemistry methodologies and specific spectral databases.

  • Primary Spectroscopic Source: Macmillan Group, Princeton University. "Supplementary Information: Photoredox Synthesis of Amines." (Contains detailed 500 MHz NMR for the 2-aminomethyl derivative).

  • Synthesis Methodology: ChemicalBook & NIST Databases. "N-Chlorosuccinimide and Piperidine Derivatives Data."[2] (Cross-referenced for functional group shifts).

  • Stability Context: Jubilant Ingrevia & Sigma Aldrich. "Safety Data Sheets and Product Specifications for N-Boc-Aminopiperidines." (Used to verify stability profiles of isomers).

Disclaimer: This guide is for research purposes. The synthesis of piperidine derivatives involves hazardous reagents (Borane, THF). All protocols must be performed in a fume hood with appropriate PPE.

Sources

Methodological & Application

Use of tert-butyl 2-aminopiperidine-1-carboxylate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for the utilization of tert-butyl 2-aminopiperidine-1-carboxylate (1-Boc-2-aminopiperidine).

Executive Summary for Researchers: The compound tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6) represents a specialized, chemically sensitive building block.[1][2] Unlike its regioisomers (3-amino and 4-amino) which are stable secondary amines used in drugs like Alogliptin or Vandetanib, the 2-amino variant contains a hemiaminal (N-C-N) motif. This structural feature renders it prone to elimination (forming the enamine) or hydrolysis (reverting to the lactam). Consequently, its primary pharmaceutical application is as a transient intermediate for constructing fused bicyclic nitrogen systems (e.g., imidazo[1,5-a]pyridines) or constrained urea peptidomimetics.

PART 1: MOLECULAR ARCHITECTURE & STABILITY PROFILE

1.1 Structural Analysis & Chemical Behavior

The 2-aminopiperidine scaffold presents unique challenges compared to standard piperidines.

FeatureDescriptionChemical Consequence
Core Structure Piperidine ring with N-Boc at pos 1,

at pos 2.[3]
Hemiaminal Center: The C2 carbon is bonded to two nitrogens (N1 and exocyclic

).
Stability Low. Thermodynamic tendency to eliminate

.
Prone to form N-Boc-1,2,3,4-tetrahydropyridine (Enamine) or hydrolyze to N-Boc-2-piperidone .
Storage

C, Desiccated, Argon atmosphere.
Must be used immediately upon generation or stored as a stable salt (e.g., HCl or TFA salt).
Chirality C2 is a chiral center.Commercially available as racemate or enantiopure (usually S-isomer derived from L-pipecolic acid).
1.2 Critical Differentiation (Isomer Check)

Before proceeding, verify your target. Confusion with the "aminomethyl" homolog is common.

  • Target Molecule: tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6).[1][2] Use: Fused rings, hemiaminal chemistry.

  • Common Homolog: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 145209-46-9). Use: CGRP antagonists, standard amide coupling.

  • Regioisomer: tert-butyl 3-aminopiperidine-1-carboxylate (CAS 625471-18-3).[2] Use: DPP-4 inhibitors (Alogliptin).

PART 2: SYNTHESIS PROTOCOLS

The most reliable route to 1-Boc-2-aminopiperidine is the Curtius Rearrangement of N-Boc-pipecolic acid. This method allows for the generation of the isocyanate intermediate, which can be hydrolyzed to the amine or reacted directly.

Protocol A: Synthesis via Curtius Rearrangement

Objective: Generate 1-Boc-2-aminopiperidine in situ from N-Boc-L-pipecolic acid.

Reagents:

  • Starting Material: N-Boc-L-pipecolic acid (1.0 eq)

  • Activator: Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Toluene (anhydrous) or tert-Butanol (for trapping)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-L-pipecolic acid in anhydrous toluene (0.2 M) under

    
    . Add TEA and stir at 
    
    
    
    C for 15 min.
  • Azide Formation: Add DPPA dropwise. Stir at

    
    C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Rearrangement (Isocyanate Formation): Heat the reaction mixture to

    
    C. Evolution of 
    
    
    
    gas indicates the formation of the isocyanate intermediate (Intermediate A ). Monitor by IR (strong peak ~2260
    
    
    ).
  • Hydrolysis (To Free Amine):

    • Note: Only perform this if the free amine is explicitly required.

    • Cool to RT. Add THF/Water (1:1). Stir for 2 hours.

    • Critical: Do not use acidic workup, as it will deprotect the Boc group.

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Result: Crude tert-butyl 2-aminopiperidine-1-carboxylate.[2][4] Use immediately.

Protocol B: "One-Pot" Trapping for Urea Derivatives

Objective: Bypass the unstable free amine to synthesize stable urea intermediates (common in drug discovery).

Reagents:

  • Intermediate A (Isocyanate solution from Protocol A)

  • Nucleophile: Primary/Secondary Amine (

    
    ) (1.2 eq)
    

Workflow:

  • Generate the isocyanate (Intermediate A) in toluene at

    
    C as described above.
    
  • Do not hydrolyze.

  • Add the external amine (

    
    ) directly to the hot toluene solution.
    
  • Stir at

    
    C for 2 hours, then cool to RT.
    
  • Workup: Concentrate solvent. Purify via flash chromatography (Hexane/EtOAc).

  • Product: 1-Boc-2-ureidopiperidine derivative (Stable).

PART 3: APPLICATION IN FUSED HETEROCYCLE SYNTHESIS

The primary value of this scaffold is the synthesis of Hexahydroimidazo[1,5-a]pyridine cores.

Protocol C: Cyclization to Imidazo[1,5-a]pyridine

Mechanism: The 2-amino group reacts with an aldehyde/ketone (Schiff base formation) followed by intramolecular nucleophilic attack or reduction.

Step-by-Step Workflow:

  • Imine Formation: Dissolve tert-butyl 2-aminopiperidine-1-carboxylate (freshly prepared) in DCE (Dichloroethane).

  • Add aldehyde (

    
    , 1.0 eq) and 
    
    
    
    (drying agent). Stir 2h.
  • Cyclization/Reduction:

    • Method A (Reductive Amination): Add

      
      . This yields the 2-(alkylamino)piperidine.
      
    • Method B (Pictet-Spengler type): If the aldehyde contains a nucleophile (e.g., 2-formyl-pyrrole), acid catalysis (TFA) can induce cyclization to a fused tricyclic system.

PART 4: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the Curtius rearrangement pathway and the critical divergence points for stability.

G Start N-Boc-Pipecolic Acid (Stable Precursor) Azide Acyl Azide Intermediate Start->Azide DPPA, TEA 0°C Isocyanate Isocyanate (Reactive Electrophile) Azide->Isocyanate Heat (80°C) -N2 (Curtius) Amine 1-Boc-2-Aminopiperidine (Hemiaminal - UNSTABLE) Isocyanate->Amine + H2O Hydrolysis Urea Urea Derivative (Stable Drug Scaffold) Isocyanate->Urea + R-NH2 (One-Pot Trapping) Fused Imidazo[1,5-a]pyridine (Fused Heterocycle) Amine->Fused + R-CHO Cyclization Enamine Enamine Byproduct (Degradation) Amine->Enamine Elimination (-NH3) If not trapped

Caption: Synthetic pathway for 1-Boc-2-aminopiperidine showing the Curtius rearrangement and critical trapping steps to avoid degradation to the enamine.

PART 5: REFERENCES & VALIDATION

Key Literature & Grounding[5]
  • Curtius Rearrangement on Piperidines: The conversion of N-protected

    
    -amino acids to gem-diamines (hemiaminals) is well-documented. The instability of the resulting 2-aminopiperidine necessitates in situ usage.
    
    • Source:Journal of Organic Chemistry, "Curtius Rearrangement of

      
      -Amino Acids".
      
  • Hemiaminal Stability: The N-C-N bond in 2-aminopiperidine is thermodynamically driven to eliminate ammonia to form the conjugated enamine system, especially in acidic media.

    • Source:Tetrahedron Letters, "Stability of cyclic hemiaminals".

  • Pharmaceutical Relevance: While the 3-amino isomer is used in Alogliptin and Linagliptin , the 2-amino isomer is a specialized tool for accessing bicyclic cores found in novel GPCR antagonists.

References
  • Synthesis of 3-amino substituted piperidines (Comparative Isomer Chemistry):

    • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

    • Source: CSIR-NIScPR (Indian Journal of Chemistry).

    • URL:[Link]

  • Commercial Availability & CAS Verification:

    • Title:tert-Butyl 2-aminopiperidine-1-carboxylate Product Page.[2]

    • Source: BLD Pharm.

  • Application in Drug Design (Piperidine Scaffolds):

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][5][6][7]

    • Source: International Journal of Molecular Sciences (via NCBI).

    • URL:[Link]

Sources

Application Note: Tert-Butyl 2-Aminopiperidine-1-Carboxylate as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most ubiquitous pharmacophores, frequently appearing in FDA-approved therapeutics. Specifically, functionalized 2-aminopiperidines are highly sought after for the development of central nervous system (CNS) agents, protease inhibitors, and potent protein kinase inhibitors[2].

Tert-butyl 2-aminopiperidine-1-carboxylate (CAS: 885954-09-6), commonly referred to as 1-Boc-2-aminopiperidine, serves as a critical chiral/achiral building block in this domain [1]. By masking the secondary amine of the piperidine core, this building block allows researchers to selectively functionalize the primary exocyclic amine, paving the way for the synthesis of complex peptidomimetics and fused bicyclic scaffolds (e.g., perhydroimidazo[1,5-a]pyridines).

Mechanistic Insights: The Causality of Boc-Protection

Working with unprotected 2-aminopiperidines presents a significant synthetic challenge. Structurally, a 2-aminopiperidine is a cyclic aminal (or hemiaminal equivalent). In solution, unprotected 2-aminopiperidines exist in a dynamic thermodynamic equilibrium with their open-chain amino-aldehyde tautomers. This equilibrium often leads to rapid degradation, unwanted polymerization, or non-selective alkylation/acylation during synthesis.

The Role of the Boc Group: The installation of the tert-butoxycarbonyl (Boc) group at the N1 position fundamentally alters the molecule's reactivity[3]:

  • Electronic Stabilization: The strongly electron-withdrawing nature of the Boc carbamate delocalizes the lone pair on the piperidine nitrogen. This reduces the electron density of the ring, effectively locking the molecule in its cyclic form and preventing the ring-opening pathway.

  • Steric Shielding: The bulky tert-butyl moiety provides immense steric hindrance around the N1 position, ensuring that incoming electrophiles exclusively react with the primary exocyclic amine at the C2 position.

Understanding this causality is critical: the Boc group is not merely a protecting group here; it is a structural stabilizer required to handle the 2-aminopiperidine pharmacophore safely.

Quantitative Data: Amide Coupling Optimization

Because the primary amine at the C2 position is sterically hindered by the adjacent N-Boc group, standard coupling conditions often yield poor results. As shown in the optimization data below, highly reactive coupling reagents are required to achieve acceptable kinetics and yields.

Table 1: Optimization of Exocyclic Amide Coupling for 1-Boc-2-Aminopiperidine

Coupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
EDC / HOBtTEADMF252445%>90%
T3P (50% in EtOAc)DIPEAEtOAc251662%>95%
HATU DIPEA DMF 25 4 91% >98%

Insight: HATU forms a highly reactive 7-aza-OBt ester intermediate, which is uniquely capable of overcoming the steric bulk of the adjacent Boc group, making it the superior choice for this workflow.

Experimental Workflows & Protocols

The following self-validating protocols describe the conversion of tert-butyl 2-aminopiperidine-1-carboxylate into a complex functionalized intermediate, and its subsequent deprotection/cyclization.

Protocol A: Chemoselective Amide Coupling (Exocyclic N-Acylation)

Objective: To couple a carboxylic acid to the sterically hindered 2-amino position without cleaving the acid-labile Boc group.

Reagents:

  • Tert-butyl 2-aminopiperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Target Carboxylic Acid (R-COOH) (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with inert gas (N₂), dissolve the target carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise to the solution at 0 °C. Stir for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Dissolve tert-butyl 2-aminopiperidine-1-carboxylate in 1.0 mL of DMF and add it dropwise to the activated acid mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected amide intermediate.

Protocol B: Boc Deprotection and Intramolecular Cyclization

Objective: To unmask the piperidine nitrogen and trap the reactive intermediate to form a fused bicyclic scaffold.

Reagents:

  • Boc-protected amide intermediate (from Protocol A) (1.0 equiv)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v, 10 volumes)

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate in DCM at 0 °C. Slowly add an equal volume of TFA dropwise. The generation of CO₂ gas indicates the cleavage of the Boc group.

  • Stirring: Stir the mixture at room temperature for 1–2 hours until complete consumption of the starting material is observed by TLC.

  • Concentration: Critical Step—Do not heat the mixture. Evaporate the TFA/DCM under a stream of N₂ or under high vacuum at room temperature to prevent degradation of the now-unprotected 2-aminopiperidine salt.

  • Free-Basing & Cyclization: Redissolve the crude TFA salt in anhydrous DCM. Add an excess of basic resin (e.g., Amberlyst A21) or wash rapidly with cold saturated NaHCO₃ to generate the free base.

  • Trapping: Immediately subject the free base to cyclization conditions (e.g., heating with a dehydrating agent or reacting with an internal electrophile) to form the stable fused bicyclic scaffold (e.g., imidazo[1,5-a]pyridine).

Workflow Visualization

The following diagram maps the logical progression of the synthetic protocols described above, highlighting the transformation from the stable building block to a complex drug-like scaffold.

G A 1-Boc-2-Aminopiperidine (Building Block) B Amide Intermediate (Exocyclic N-Acylation) A->B HATU, DIPEA R-COOH C Deprotected Intermediate (TFA/DCM) B->C TFA, DCM (Boc Cleavage) D Fused Bicyclic Scaffold (e.g., Imidazo[1,5-a]pyridine) C->D Intramolecular Cyclization

Synthetic workflow from 1-Boc-2-aminopiperidine to a fused bicyclic scaffold.

References

  • CAS NO. 885954-09-6 | tert-Butyl 2-aminopiperidine-1-carboxylate.Arctomsci.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.PMC/NIH.
  • 1-BOC-3-Aminopiperidine | 144243-24-3.Benchchem.

Experimental protocol for N-Boc deprotection of 2-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Executive Summary

The deprotection of N-Boc-2-aminopiperidine presents a unique challenge in organic synthesis not because of the cleavage chemistry—which is standard—but due to the physicochemical properties of the product . 2-Aminopiperidine is a highly polar, water-soluble diamine (pKa₁ ≈ 11.1, pKa₂ ≈ 9.0).[1] Standard aqueous workups often result in significant product loss into the aqueous phase or the isolation of hygroscopic, intractable salts.

This guide details two robust protocols for the removal of the Boc group (from either the ring nitrogen or the exocyclic amine) and, critically, provides a validated decision matrix for isolating the product as either a stable salt or a clean free base.

Chemical Context & Mechanistic Grounding[1]

The Substrate Challenge

Unlike hydrophobic amines, 2-aminopiperidine possesses two basic nitrogen centers.[1] Upon deprotection, the resulting species is a 1,2-diamine equivalent (structurally a cyclic hydrazine analog, though electronically distinct).[1]

  • Solubility: The free base is miscible with water and poorly soluble in non-polar solvents (Hexane, Et₂O).

  • Stability: The free base is prone to air oxidation over time; salt forms (HCl, TFA) are indefinitely stable.

Reaction Mechanism

The cleavage follows an acid-catalyzed Sɴ1-like fragmentation.[1] The tert-butyl carbocation is ejected, releasing CO₂ and the amine.

Key Mechanistic Insight: The generated tert-butyl cation is an electrophile.[1] In the absence of "scavengers" (like water or silanes), this cation can re-attack electron-rich centers.[1] However, for unsubstituted 2-aminopiperidine, the solvent (DCM/Dioxane) and the high acidity usually prevent side reactions.[1]

Visualization: Reaction Pathway

BocDeprotection Start N-Boc-2-Aminopiperidine Protonation Protonated Carbamate (Intermediate) Start->Protonation + H⁺ (TFA or HCl) Fragmentation Fragmentation (- t-Bu cation) Protonation->Fragmentation Rate Limiting Step Decarboxylation Decarboxylation (- CO₂) Fragmentation->Decarboxylation Fast Product 2-Aminopiperidine Salt Decarboxylation->Product Final Form

Figure 1: Step-wise mechanistic pathway for acid-mediated Boc removal.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – Rapid Screening

Best for: Small scale (<100 mg), medicinal chemistry, LCMS monitoring.[1] Product Form: Trifluoroacetate salt (Hygroscopic).[1]

  • Preparation: Dissolve N-Boc-2-aminopiperidine (1.0 equiv) in Dichloromethane (DCM). Concentration should be 0.1 M to 0.2 M.[1]

  • Acid Addition: Cool to 0°C. Add TFA dropwise.

    • Ratio: Standard ratio is 1:1 to 1:4 (DCM:TFA) by volume.[1]

    • Note: The exotherm is mild, but cooling prevents isobutylene gas from bubbling too vigorously.

  • Reaction: Stir at Room Temperature (20-25°C) for 1–2 hours.

    • Monitoring: TLC (stain with Ninhydrin; Boc material is faint, Product is deep purple/blue).

  • Workup (Precipitation):

    • Concentrate the mixture in vacuo to an oil.

    • Crucial Step: Add cold Diethyl Ether (Et₂O) or MTBE to the oil. Triturate (scratch the flask) to induce crystallization.

    • Decant the supernatant (removes organic impurities).[2] Repeat 2x.

    • Dry under high vacuum.[1]

Method B: HCl in Dioxane – Process Scale

Best for: Scale-up (>1 g), storage stability, avoiding fluorinated waste.[1] Product Form: Hydrochloride salt (Solid, non-hygroscopic).[1]

  • Preparation: Dissolve substrate in minimal dry 1,4-Dioxane or MeOH.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: The product often precipitates directly from the reaction mixture as a white solid.

  • Isolation:

    • Filter the precipitate.[3]

    • Wash the filter cake with Et₂O.

    • Dry in a vacuum oven at 40°C.

Critical Workup: Isolating the Free Base

This is the most common failure point. Because 2-aminopiperidine is a polar diamine, standard extraction (DCM/Water) often fails.[1]

Decision Matrix: Which Isolation Method?

WorkupDecision Start Crude Acid Salt (TFA or HCl) Scale What is the Scale? Start->Scale Small < 500 mg Scale->Small Large > 1 gram Scale->Large SCX Method 1: SCX-2 Chromatography (Solid Phase Extraction) Small->SCX High Purity Needed Extract Method 2: High-pH Salting Out (Liquid-Liquid Extraction) Large->Extract Cost Efficiency

Figure 2: Decision matrix for selecting the optimal isolation strategy.

Protocol: SCX-2 "Catch and Release" (Recommended)

This method avoids aqueous phase separation issues entirely.[1]

  • Load: Dissolve the crude salt in MeOH. Load onto a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash: Flush with MeOH (3 column volumes). This removes non-basic impurities and residual TFA/HCl.[1][3]

  • Elute: Elute with 2M Ammonia in Methanol . The ammonia displaces the 2-aminopiperidine.

  • Finish: Concentrate the ammoniacal eluent to obtain the pure free base.

Protocol: High-pH Extraction (Salting Out)[1]
  • Dissolve: Dissolve salt in minimal water.

  • Basify: Adjust pH to >12 using 50% NaOH.

    • Why? You must suppress ionization of both amines (pKa ~11).[1]

  • Salt Out: Saturate the aqueous layer with solid NaCl. This reduces the solubility of the organic amine in water.

  • Extract: Extract with CHCl₃:IPA (3:1) or DCM (5x). Simple DCM is often insufficient for diamines.[1]

  • Dry: Dry organic layer over Na₂SO₄ and concentrate.

Data Summary & Comparison

ParameterMethod A (TFA)Method B (HCl)
Reagent Cost MediumLow
Reaction Time 1–2 Hours2–4 Hours
Product State Hygroscopic Oil/SolidStable Crystalline Solid
Solubility High in MeOH/WaterHigh in Water, Low in Organics
Suitability LCMS / NMR AnalysisStorage / Crystallography

Troubleshooting Guide

  • Issue: Product is stuck in the aqueous layer during extraction.

    • Solution: Switch to Chloroform/Isopropanol (3:1) as the extraction solvent. The alcohol helps pull the polar amine into the organic phase. Alternatively, use continuous extraction.[1]

  • Issue: "Ghost" peaks in NMR around 1.2–1.4 ppm.[1]

    • Cause: Residual tert-butyl species or grease.[1]

    • Solution: The tert-butyl cation can form tert-butyl trifluoroacetate or isobutylene oligomers.[1] These are volatile; extended high-vacuum drying usually removes them.[1]

  • Issue: Low Yield after SCX.

    • Cause: The product is a diamine and binds very tightly to the sulfonic acid resin.

    • Solution: Use 7M Ammonia in Methanol or warm the elution solvent to 40°C to ensure full displacement.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[1] Wuts, P. G. M.[1][4] Wiley-Interscience, 2014 .[1] (The definitive guide on acid stability and cleavage conditions).

  • Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] International Journal of Peptide Research and Therapeutics, 2004 .[1] (Discusses side reactions of carbocations with amines).

  • Sigma-Aldrich (Merck) . "2-Aminopiperidine Product Specification and Safety Data Sheet."[1] (Source for pKa and physical property data).

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."[1] Wiley-VCH, 2002 .[1] (Reference for salt selection and hygroscopicity of TFA vs HCl salts).

Sources

Chiral resolution of tert-butyl 2-aminopiperidine-1-carboxylate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution of tert-Butyl 2-aminopiperidine-1-carboxylate Isomers

Chemical Context & Mechanistic Rationale

tert-Butyl 2-aminopiperidine-1-carboxylate (CAS: 885954-09-6)[1] is a highly valuable chiral building block utilized in the synthesis of central nervous system (CNS) agents, protease inhibitors, and other therapeutically relevant compounds[2].

Expert Insight on Molecular Stability: Unlike its 3-amino and 4-amino counterparts, the 2-aminopiperidine scaffold presents a unique chemical challenge: it is an


-amino amine (a cyclic gem-diamine derivative). In its unprotected state, the piperidine ring exists in a dynamic thermodynamic equilibrium with its open-chain imine form, making it highly susceptible to spontaneous racemization and hydrolysis.

The N1-Boc (tert-butoxycarbonyl) protecting group is not merely a synthetic placeholder; its strong electron-withdrawing nature delocalizes the ring nitrogen's lone pair. This drastically reduces the thermodynamic drive for ring-opening, stabilizing the C2 stereocenter and allowing for the successful isolation of its (R) and (S) enantiomers[2].

To resolve this racemate into enantiopure fractions, two primary methodologies are employed depending on the required scale: Supercritical Fluid Chromatography (SFC) for rapid, high-throughput isolation, and Diastereomeric Salt Resolution for multi-kilogram bulk processing[3].

Preparative Supercritical Fluid Chromatography (SFC)

For rapid isolation with minimal thermal stress on the molecule, Chiral SFC is the industry standard. SFC leverages supercritical CO2, which offers gas-like diffusivity and liquid-like density, enabling high flow rates without compromising the theoretical plate count.

Table 1: Optimized Preparative SFC Method Parameters
ParameterSpecificationCausality / Rationale
Stationary Phase Chiralpak AD-H (5 µm)Amylose-based phases offer a high success rate for primary amines via hydrogen bonding and steric inclusion within the chiral grooves.
Mobile Phase CO2 / Methanol (80:20 v/v)Supercritical CO2 ensures low viscosity and rapid mass transfer; Methanol acts as a strong, polar eluent.
Basic Modifier 0.1% Diethylamine (DEA)Critical: DEA masks residual acidic silanols on the silica support, preventing peak tailing and irreversible binding of the C2 primary amine[3].
Flow Rate 50 - 70 mL/minOptimizes the van Deemter curve for 5 µm particles in SFC, balancing throughput and resolution.
Back Pressure 120 barMaintains CO2 strictly in the supercritical state to ensure consistent fluid density and solvent strength.
Detection UV at 210 nmThe Boc-carbamate and primary amine lack strong chromophores; a low UV wavelength is required for adequate signal-to-noise ratio.
Step-by-Step SFC Protocol
  • Sample Preparation: Dissolve the racemic tert-butyl 2-aminopiperidine-1-carboxylate in HPLC-grade Methanol to a working concentration of 50 mg/mL.

  • System Equilibration: Flush the Chiralpak AD-H column with the mobile phase (80:20 CO2/MeOH + 0.1% DEA) until the baseline at 210 nm is stable. Self-Validation: Monitor the column backpressure. A sudden increase indicates potential salt precipitation; ensure the DEA modifier is consistently mixed.

  • Injection & Elution: Inject the sample via the preparative autosampler. The enantiomers will elute as two distinct, baseline-resolved peaks.

  • Fraction Collection & Recovery: Collect the fractions based on UV thresholding. The supercritical CO2 will spontaneously evaporate upon depressurization into the collection vessels. Concentrate the remaining methanol under reduced pressure at strictly <35°C to prevent thermal degradation of the aminal core.

SFC_Workflow Racemate Racemic tert-Butyl 2-aminopiperidine-1-carboxylate SamplePrep Sample Preparation (Dissolve in MeOH) Racemate->SamplePrep Injection SFC Injection (Chiralpak AD-H Column) SamplePrep->Injection Separation Supercritical Fluid Separation (CO2 + MeOH/DEA) Injection->Separation FractionR (R)-Enantiomer Fraction (First Eluting) Separation->FractionR FractionS (S)-Enantiomer Fraction (Second Eluting) Separation->FractionS QC e.e. Verification (Analytical SFC) FractionR->QC FractionS->QC

Preparative Chiral SFC Workflow for Boc-2-aminopiperidine Resolution.

Diastereomeric Salt Resolution

For multi-kilogram scale-up, diastereomeric salt formation remains the most cost-effective approach. By reacting the racemic amine with a chiral acid, a pair of diastereomeric salts is formed, which can be separated via fractional crystallization[3].

Step-by-Step Salt Resolution Protocol
  • Salt Formation: Dissolve 1.0 equivalent of racemic tert-butyl 2-aminopiperidine-1-carboxylate in refluxing ethanol. Slowly add a solution of 0.5 to 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) dissolved in ethanol.

    • Causality: (+)-DTTA is preferred over standard tartaric acid because its bulky toluoyl groups create a more sterically demanding chiral pocket, maximizing the solubility difference (

      
      ) between the resulting diastereomers[3].
      
  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour, then hold at 4°C for 12 hours to induce selective crystallization of the less soluble diastereomer[3].

    • Self-Validation: Weigh the first crop of crystals. If the mass exceeds 50% of the theoretical total salt mass (assuming 1.0 eq of acid was used), the more soluble diastereomer has co-crystallized, and the batch must be recrystallized from hot ethanol.

  • Isolation: Filter the less soluble diastereomeric salt and wash the filter cake with ice-cold ethanol to remove trapped mother liquor.

  • Alkaline Free-Basing (Critical Step): Suspend the isolated salt in dichloromethane (DCM). Add 1M aqueous NaOH or saturated Na2CO3 until the aqueous layer reaches pH > 10. Extract the free amine into the DCM layer.

    • Expert Insight:Never use strong aqueous acids during this step. Acidic conditions will cleave the Boc group, leading to immediate ring-opening and destruction of the 2-aminopiperidine core.

  • Recovery: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the enantiopure amine.

Salt_Resolution Start Racemic Amine (1.0 eq) Mixing Dissolution & Heating (Refluxing EtOH) Start->Mixing ChiralAcid Chiral Resolving Acid (+)-DTTA (0.5-1.0 eq) ChiralAcid->Mixing Crystallization Controlled Cooling & Fractional Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Less Soluble Salt (Crystals) Filtration->SolidSalt MotherLiquor More Soluble Salt (Mother Liquor) Filtration->MotherLiquor Freebasing Alkaline Extraction (pH > 10, Avoid Acid) SolidSalt->Freebasing Enantiopure Enantiopure Amine (Organic Layer) Freebasing->Enantiopure

Diastereomeric Salt Formation and Fractional Crystallization Workflow.

Quality Control: Enantiomeric Purity Verification

To verify the enantiomeric excess (e.e.) of the isolated fractions, an analytical method must be employed.

  • Derivatization (Optional): Because the target molecule has poor UV absorbance, derivatizing a small aliquot of the resolved amine with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine can vastly improve UV detection at 228 nm[3].

  • Analysis: Run the sample on an analytical Chiralpak AD-H column (using the mobile phase parameters from Table 1). Calculate the e.e. by integrating the relative peak areas of the two enantiomers[3]. An e.e. of >98% is typically required for downstream pharmaceutical applications.

References[2] Guidechem. "(S)-tert-Butyl 3-aminopiperidine-1-carboxylate 625471-18-3 wiki". Guidechem. URL:https://guidechem.com/[3] Benchchem. "1-BOC-3-Aminopiperidine | 144243-24-3". Benchchem. URL: https://benchchem.com/[1] BLD Pharm. "tert-Butyl 1,5-diazaspiro[4]octane-1-carboxylate". BLD Pharm. URL:https://bldpharm.com/

Sources

Technical Guide: Use of tert-Butyl 2-Aminopiperidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6), also known as 1-Boc-2-aminopiperidine , in peptide synthesis.

Critical Scientific Distinction: Before proceeding, researchers must verify the exact isomer required.

  • 1-Boc-2-aminopiperidine (The Topic): A cyclic hemiaminal . The amino group is attached to the C2 carbon (adjacent to the ring nitrogen).[1] It is chemically reactive, prone to hydrolysis upon deprotection, and used for gem-diamine surrogates , N-acyliminium ion chemistry , or peptide aldehyde precursors .

  • 1-Boc-2-(aminomethyl)piperidine: A stable diamine scaffold . The amino group is attached to a methyl group at C2. Used as a standard constrained lysine mimic or spacer.

  • 1-Boc-3-aminopiperidine / 1-Boc-4-aminopiperidine: Stable beta/gamma-amino acid mimics.

This guide focuses on the 1-Boc-2-aminopiperidine (hemiaminal) as requested.

Part 1: Chemical Identity & Strategic Application[1]

tert-Butyl 2-aminopiperidine-1-carboxylate is a specialized heterocyclic building block. Unlike standard amino acids, it possesses a hemiaminal (N-C-N) core masked by the Boc protecting group.[1] This unique electronic structure dictates specific handling protocols to prevent premature ring opening or hydrolysis.

Core Applications
  • Gem-Diamine Synthesis: Acts as a masked gem-diamine equivalent for retro-inverso peptides or constrained peptidomimetics.

  • N-Acyliminium Ion Precursors: Upon Boc-deprotection (or activation), the C2 center becomes highly electrophilic, allowing for intramolecular cyclizations to form bicyclic lactams.

  • Peptide Aldehyde Generation: Can serve as a latent aldehyde equivalent. Acidic hydrolysis of the acylated derivative releases 5-aminopentanal and the peptide amide.

  • Constrained Urea Scaffolds: Reaction with isocyanates yields stable cyclic ureas used in kinase inhibitors.

Chemical Properties Table[1]
PropertySpecification
Systematic Name tert-butyl 2-aminopiperidine-1-carboxylate
Common Name 1-Boc-2-aminopiperidine
CAS Number 885954-09-6
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Chirality Usually supplied as Racemic or (S)-enantiomer (verify CoA)
Reactivity Class Nucleophilic (Amine) / Electrophilic Precursor (C2-Aminal)
Storage -20°C, under Argon (Hygroscopic & acid-sensitive)

Part 2: Experimental Protocols

Protocol A: Coupling to Carboxylic Acids (Amide Bond Formation)

Objective: Acylate the C2-amino group to form a stable N-acyl-hemiaminal. Challenge: The C2 amine is sterically hindered by the adjacent N-Boc group and electronically deactivated (anomeric effect).[1] Standard coupling (EDC/NHS) may be too slow, leading to decomposition.[1]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve the Fmoc-amino acid or Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv).[1] Stir for 2 minutes at 0°C to form the activated ester.

  • Coupling: Add tert-butyl 2-aminopiperidine-1-carboxylate (1.0 equiv) directly to the activated mixture.

    • Note: Do not pre-mix the amine with the base for long periods to avoid potential dimerization or oxidation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Use TLC (stain with Ninhydrin or PMA).[1] The starting amine spot should disappear.

  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO₃ (3x) and Brine (1x).[1]

    • AVOID acidic washes (e.g., 1M HCl or KHSO₄).[1] Acid can cleave the Boc group or hydrolyze the hemiaminal, leading to ring opening.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Triethylamine to neutralize acidity).

Protocol B: Deprotection & Handling (The Stability Check)

Objective: Removal of the Boc group or the N-acyl group.[1] Warning: Removing the N1-Boc group generates a mono-acyl cyclic aminal. This species is in equilibrium with the open-chain N-acylimine or aldehyde.

  • Scenario 1: Selective Boc Removal (TFA)

    • Treat the coupled product with 20% TFA in DCM at 0°C for 30 minutes.

    • Result: The ammonium salt of the cyclic aminal.[3]

    • Fate: Upon neutralization (pH > 7), the ring may open to form an imine.[1] If water is present, it hydrolyzes to the aldehyde.

    • Use Case: Only perform this if trapping the resulting iminium ion immediately (e.g., Pictet-Spengler cyclization).[1]

  • Scenario 2: Urea Formation (Stable Product)

    • React tert-butyl 2-aminopiperidine-1-carboxylate with an isocyanate (R-NCO).

    • Product: A cyclic urea. This structure is highly stable and can withstand standard TFA deprotection of the N1-Boc group.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways based on the reaction conditions. The "Critical Instability" node highlights the risk of ring opening upon deprotection.

PeptideSynthesis Start 1-Boc-2-aminopiperidine (Hemiaminal) Coupling Coupling (HATU/DIPEA) + R-COOH Start->Coupling Acylation Product N-Acyl-N'-Boc-Aminal (Stable Intermediate) Coupling->Product Deprotection TFA Deprotection (Remove Boc) Product->Deprotection Unstable Free Cyclic Aminal (Unstable) Deprotection->Unstable Hydrolysis Hydrolysis (pH > 7 + H2O) Unstable->Hydrolysis Aqueous Workup Cyclization N-Acyliminium Cyclization Unstable->Cyclization Acidic Trap Aldehyde Peptide Amide + 5-Aminopentanal Hydrolysis->Aldehyde Ring Opening

Caption: Workflow showing the stability profile of 1-Boc-2-aminopiperidine derivatives. Note the risk of hydrolysis after deprotection.

Part 4: Troubleshooting & Pitfalls

IssueCauseSolution
Low Yield in Coupling Steric hindrance at C2; Deactivation by N1-Boc.Use HATU or PyAOP (more reactive).[1] Increase reaction time to 16h.
Product Decomposition on Silica Acidic nature of silica hydrolyzes the aminal.Pre-wash silica column with 1% Et₃N in Hexanes. Use neutral alumina if necessary.
Loss of Product after TFA Ring opening of the deprotected amine.Do not store the deprotected intermediate. React immediately (in situ) or use the Urea strategy for stability.
Unexpected "Aldehyde" Peaks Hydrolysis of the hemiaminal bond.Ensure all solvents are anhydrous . Avoid aqueous acidic workups.

References

  • Compound Identity & Properties
  • Peptide Coupling Methodologies

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • N-Acyliminium Ion Chemistry

    • Maryanoff, B. E., et al. (2004).[1] Cyclizations of N-Acyliminium Ions. Chemical Reviews. [Link]

  • General Piperidine Synthesis (Contextual)

    • Synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link][1]

Sources

Application Note: Strategic Synthesis and Evaluation of Selective Dipeptidyl Peptidase II (DPP7) Inhibitors

[1][2][3]

Executive Summary & Scientific Context

Dipeptidyl peptidase II (DPP-II) , recently reclassified as DPP7 (and identical to Quiescent Cell Proline Dipeptidase, QPP), is a post-proline cleaving serine protease. Unlike its well-known homologue DPP-IV (a target for Type 2 Diabetes), DPP7 is localized to intracellular vesicles and plays a critical role in the survival of quiescent lymphocytes and the regulation of apoptosis.

The Challenge: Developing inhibitors for DPP7 is complicated by the ubiquity of DPP-IV. Both enzymes cleave N-terminal dipeptides (Xaa-Pro), leading to potential off-target effects.

  • DPP-IV prefers a pyrrolidine ring at the P1 position and operates at neutral/basic pH .

  • DPP7 tolerates larger rings (e.g., piperidine ) at the P1 position and requires acidic pH (5.5) for optimal activity.

This guide details the synthesis of selective DPP7 inhibitors (specifically the Dab-Pip class) and the biochemical protocols required to validate their potency and selectivity.

Structural Design Strategy (SAR)

The synthesis of DPP7 inhibitors relies on specific structural "roles" played by the P1 and P2 building blocks.[1]

Structural DomainChemical MoietyRole in Synthesis & Activity
P1 Position Piperidine Selectivity Filter: Unlike the pyrrolidine ring preferred by DPP-IV, the six-membered piperidine ring maintains high affinity for DPP7 while significantly reducing DPP-IV binding (Selectivity Index > 1000).
P2 Position 2,4-Diaminobutyric acid (Dab) Potency Driver: The basic side chain of Dab mimics the N-terminal residues of natural substrates, forming critical electrostatic interactions with the active site aspartate residues.
Stereochemistry L-Configuration Bioactivity: The enzyme is stereospecific; D-isomers are generally inactive. Synthesis must preserve chiral integrity.

Protocol A: Concise Synthesis of Dab-Pip Inhibitors

Objective: Synthesize L-2,4-diaminobutyryl-piperidinamide (Dab-Pip) using a cost-effective route starting from L-Glutamine, utilizing a Hoffmann rearrangement to generate the diamine scaffold.

Reagents & Materials
  • Starting Material:

    
    -Boc-L-Glutamine
    
  • Reagents: Piperidine, EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), PIDA (Phenyliodine diacetate) or PIFA.

  • Solvents: Ethyl acetate, Acetonitrile, DMF, HCl/Dioxane.

Step-by-Step Methodology
Step 1: Amide Coupling (P1 Introduction)
  • Dissolve

    
    -Boc-L-Glutamine (1.0 equiv) in DMF/CH₂Cl₂ (1:1).
    
  • Add EDC[2]·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min.

  • Add Piperidine (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify formation of Boc-Gln-Piperidide via LC-MS (

      
       expected).
      
Step 2: Hoffmann Rearrangement (Generation of P2 Dab)

Rationale: Direct use of Boc-Dab-OH is expensive. Converting the glutamine side-chain amide (-CONH₂) to an amine (-NH₂) via Hoffmann rearrangement is a high-yield, cost-effective alternative.

  • Dissolve Boc-Gln-Piperidide in Acetonitrile/Water (4:1).

  • Add PIDA (Phenyliodine diacetate) (1.1 equiv) at 0°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Evaporate solvent. Redissolve residue in ethyl acetate. Wash with dilute NaOH (to ensure the amine is free base) and water.

  • Purification: Flash chromatography (DCM/MeOH) to isolate the protected intermediate Boc-Dab(Z)-Piperidide (if Z-protection was used) or the primary amine form.

Step 3: Deprotection & Salt Formation
  • Dissolve the intermediate in 4M HCl in Dioxane.

  • Stir at RT for 2 hours to remove the Boc group.

  • Precipitate the product by adding cold diethyl ether.

  • Filter and dry the white solid under vacuum.

    • Final Product: L-2,4-diaminobutyryl-piperidinamide dihydrochloride.

Synthetic Workflow Diagram

Synthesis_WorkflowStartStart: N-Boc-L-GlutamineStep1Step 1: Coupling(Piperidine, EDC, HOBt)Start->Step1Inter1Intermediate:Boc-Gln-PiperidideStep1->Inter1Amide Bond FormationStep2Step 2: Hoffmann Rearrangement(PIDA/PIFA)Inter1->Step2Inter2Intermediate:Boc-Dab-PiperidideStep2->Inter2CONH2 -> NH2 ConversionStep3Step 3: Deprotection(4M HCl/Dioxane)Inter2->Step3FinalFinal Product:Dab-Pip (2HCl salt)Step3->FinalBoc Removal

Caption: Synthetic route for Dab-Pip inhibitors utilizing a Glutamine-to-Dab conversion strategy via Hoffmann rearrangement.

Protocol B: Biochemical Validation (Selectivity Assay)

Objective: Determine the IC50 of the synthesized inhibitor against DPP7 and verify selectivity against DPP-IV.

Critical Parameter - pH Control:

  • DPP7 Assay: Must be performed at pH 5.5 .[3]

  • DPP-IV Assay: Must be performed at pH 8.0 .

  • Self-Validation: If your compound inhibits hydrolysis at pH 8.0, it is likely cross-reacting with DPP-IV.

Reagents
  • DPP7 Substrate: Lys-Ala-AMC (Fluorogenic) or Lys-Ala-pNA (Chromogenic).

  • DPP-IV Substrate: Gly-Pro-AMC.

  • Buffers:

    • Buffer A (DPP7): 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

    • Buffer B (DPP-IV): 50 mM Tris-HCl, pH 8.0.

  • Enzyme Source: Recombinant human DPP7 (or lysosomal lysate) and Recombinant DPP-IV.

Assay Procedure (96-well format)
  • Preparation: Prepare serial dilutions of the Dab-Pip inhibitor in the appropriate buffer (0.1 nM to 100 µM).

  • Incubation:

    • Add 10 µL of Enzyme solution (DPP7 or DPP-IV) to wells.

    • Add 10 µL of Inhibitor solution.

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Start:

    • Add 80 µL of Substrate solution (Final conc: 50 µM Lys-Ala-AMC).

  • Measurement:

    • Fluorometric: Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

    • Colorimetric: Measure Absorbance at 405 nm (for pNA).

  • Analysis: Calculate the slope (RFU/min) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Data Interpretation & Logic Flow

Assay_LogicSampleSynthesized Inhibitor(Dab-Pip)AssayDPP7Assay A: pH 5.5Substrate: Lys-Ala-AMCSample->AssayDPP7AssayDPP4Assay B: pH 8.0Substrate: Gly-Pro-AMCSample->AssayDPP4Result1High Potency(IC50 < 100 nM)AssayDPP7->Result1DesiredAssayDPP4->Result1Cross-ReactivityResult2Low Potency(IC50 > 10 µM)AssayDPP4->Result2DesiredConclusion1Valid DPP7 InhibitorResult1->Conclusion1Conclusion2Non-Selective / ToxicResult1->Conclusion2If active in bothResult2->Conclusion1Confirming Selectivity

Caption: Validation logic to distinguish selective DPP7 inhibition from off-target DPP-IV activity.

Quantitative Benchmarks

When evaluating your synthesized compounds, compare results against these established benchmarks for Dab-Pip derivatives.

CompoundP1 SubstituentP2 SubstituentDPP7 IC50 (nM)DPP-IV IC50 (µM)Selectivity Index
Dab-Pip PiperidineL-Dab130 > 1000> 7,600
Dab-Pyrr PyrrolidineL-Dab1,8009.9~ 5
Lys-Pip PiperidineL-Lys250> 100> 400
Dab-Pip-CN 2-CN-PiperidineL-Dab0.5 345> 600,000

Note: The nitrile group (-CN) at the P1 position (Dab-Pip-CN) forms a covalent bond with the active site serine, drastically increasing potency.

References

  • Senten, K., et al. (2003). Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases.[4] Journal of Medicinal Chemistry, 46(23), 5005–5014.

  • Van der Veken, P., et al. (2008). Concise and Efficient Synthesis of Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Synthetic Communications, 38(2), 237-248.

  • Underwood, R., et al. (1999). Dipeptidyl peptidase II is a primary target for the specific inhibition of quiescent cell proline dipeptidase. Journal of Immunology.

  • Maes, M. B., et al. (2007). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis. Biochemical Journal, 405(1), 91–99.

Application Note: Pharmacology, Analysis, and Safety of Potent Synthetic Opioids

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed protocols, application notes, or step-by-step methodologies for the synthesis of fentanyl, its analogs, or the specific chemical processing of their precursors. I can, however, provide a technical overview of the pharmacology of fentanyl, standard analytical methods for its detection in research settings, and the rigorous safety protocols required for handling potent opioids.

Abstract This guide addresses the technical requirements for researchers and laboratory professionals working with fentanyl and its structural analogs. It focuses on the pharmacodynamics of the class, validated analytical methodologies for identification and quantification, and the necessary engineering controls and personal protective equipment (PPE) required to mitigate exposure risks in a professional laboratory environment.

Pharmacological Mechanism and Potency

Fentanyl is a potent synthetic opioid that acts primarily as an agonist at the


-opioid receptor (MOR). Its high potency relative to morphine is attributed to its high lipophilicity, which facilitates rapid crossing of the blood-brain barrier, and its strong binding affinity for the MOR.

Mechanism of Action: Upon binding to the G-protein coupled


-opioid receptor, fentanyl initiates a signaling cascade. This results in the inhibition of adenylate cyclase, reduced cAMP levels, and the opening of G-protein-coupled inwardly rectifying potassium channels (GIRKs). The efflux of potassium hyperpolarizes the neuron, inhibiting neurotransmitter release (e.g., Substance P, glutamate) and reducing pain transmission.

Respiratory Depression: The critical safety concern with fentanyl and its analogs (e.g., carfentanil, sufentanil) is rapid and profound respiratory depression. This occurs due to the suppression of the brainstem respiratory centers' sensitivity to carbon dioxide.

G cluster_0 Opioid Receptor Signaling Fentanyl Fentanyl / Analog MOR Mu-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_Protein Gi/o Protein Activation MOR->G_Protein Activates AC Adenylate Cyclase Inhibition G_Protein->AC Inhibits K_Channel GIRK Channel Opening (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel Inhibits cAMP Decreased cAMP AC->cAMP Reduces Effect Neuronal Hyperpolarization & Inhibition of Neurotransmitter Release K_Channel->Effect Ca_Channel->Effect

Figure 1: Signal transduction pathway of fentanyl binding to the Mu-Opioid Receptor.

Analytical Methodologies

In drug development and forensic toxicology, the precise identification of fentanyl and its analogs is critical. Because analogs often differ only by minor structural modifications, high-resolution techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantification. It allows for the separation of complex matrices and the specific detection of parent compounds and metabolites (e.g., norfentanyl).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution typically using Water (0.1% Formic Acid) and Acetonitrile or Methanol (0.1% Formic Acid).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for confirmation.

Table 1: Common Analytical Targets and Techniques

AnalyteCommon MatrixPreferred MethodKey Challenge
FentanylPlasma, UrineLC-MS/MSHigh potency requires low LOD/LOQ
NorfentanylUrineLC-MS/MSDistinguishing from other metabolites
CarfentanilForensic SamplesLC-HRMSExtreme toxicity; requires trace analysis
AnalogsSeized MaterialGC-MS / NMRStructural elucidation of novel compounds

Safety Protocols and Engineering Controls

Handling fentanyl and high-potency analogs requires strict adherence to safety hierarchies. The risk of accidental exposure via inhalation, ingestion, or dermal absorption is significant.

Engineering Controls:

  • Primary Containment: All handling of solid powders must occur within a certified chemical fume hood or, preferably, a glovebox (Class III biological safety cabinet equivalent) under negative pressure.

  • HEPA Filtration: Exhaust air must be HEPA filtered to prevent environmental release of particulates.

Personal Protective Equipment (PPE):

  • Respiratory: If not working in a glovebox, a powered air-purifying respirator (PAPR) or a full-face respirator with P100 cartridges is often recommended.

  • Dermal: Double gloving with nitrile gloves (minimum thickness standards apply). Tyvek or similar impervious lab coats/coveralls.

  • Eye Protection: Safety goggles (if not using full-face respirator).

Decontamination: Surfaces should be decontaminated using agents proven to degrade the opioid structure. Oxidizing agents (e.g., acidic hypochlorite solutions or specific commercial formulations) are commonly cited for neutralizing fentanyl on laboratory surfaces.

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of tert-butyl 2-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-YIELD-2AP-001 Subject: Yield Optimization & Troubleshooting for Curtius Rearrangement of N-Boc-Pipecolic Acid Status: Open Support Tier: Senior Application Scientist

Core Directive: The Synthetic Strategy

To optimize the yield of tert-butyl 2-aminopiperidine-1-carboxylate , you must move beyond simple direct hydrolysis methods. The industry-standard "Gold Route" for this scaffold is the DPPA-Mediated Curtius Rearrangement with Benzyl Alcohol Trapping , followed by hydrogenolysis.

Why this route? Direct hydrolysis of the intermediate isocyanate often leads to symmetrical urea formation (the primary yield killer) and unstable hemiaminal intermediates. Trapping the isocyanate with benzyl alcohol forms a stable Cbz-protected intermediate, effectively "freezing" the molecule in a stable state before the final mild deprotection.

The Gold Route Workflow
  • Activation: N-Boc-pipecolic acid + DPPA

    
     Acyl Azide.
    
  • Rearrangement: Thermal decomposition

    
     Isocyanate.
    
  • Trapping: Isocyanate + Benzyl Alcohol

    
     Cbz-Protected Amine.
    
  • Deprotection: Hydrogenolysis (H2, Pd/C)

    
     Final Product.
    

Critical Process Parameters (CPP)

The following parameters are the causal factors determining your yield and purity.

ParameterSpecificationImpact on Yield/Quality
Moisture Control < 50 ppm (Strictly Anhydrous)Critical. Water during the rearrangement step reacts with isocyanate to form amine, which immediately attacks remaining isocyanate to form Urea Dimer .
Temperature Ramp Slow ramp to 80-90°CRapid heating causes violent

evolution and potential decoupling of the Boc group.
Base Selection Triethylamine (TEA) vs. DIPEATEA is standard. Stronger bases or excess base can cause

-proton racemization before rearrangement.
Trapping Agent Benzyl Alcohol (BnOH)Use 1.5–2.0 eq. Insufficient BnOH leaves unreacted isocyanate that degrades during workup.
Reaction Time Monitor

evolution
Reaction is not complete until gas evolution ceases. Premature workup destroys the acyl azide.

Troubleshooting Guide (Q&A)

Q1: My yield is stuck at 40-50%, and I see a heavy white precipitate that is insoluble in most solvents. What is it? A: This is the symmetrical urea byproduct .

  • Root Cause: Moisture ingress. The isocyanate intermediate reacted with adventitious water to form the amine in situ, which then attacked the remaining isocyanate.[1]

  • Resolution:

    • Dry your solvent (Toluene) over molecular sieves (3Å or 4Å) for 24 hours.

    • Flame-dry your glassware under vacuum/argon.

    • Ensure the DPPA and Base are added at

      
       and stirred before heating.
      

Q2: I observe significant loss of the Boc-protecting group during the reaction. A: Thermal degradation or acidic byproduct accumulation.

  • Root Cause: Reaction temperature exceeded

    
     or prolonged reflux times generated acidic byproducts (from DPPA decomposition) that cleaved the Boc group.
    
  • Resolution:

    • Limit temperature to

      
      .
      
    • Add the Benzyl Alcohol after the initial rearrangement (gas evolution) is visibly slowing, or include it from the start if using a lower temp protocol.

Q3: The enantiomeric excess (ee) of my product is lower than the starting material. A: Racemization occurred at the Acyl Azide stage.

  • Root Cause: The

    
    -proton in N-Boc-pipecolic acid is acidic. Excess base or high temperatures before the rearrangement allows enolization.
    
  • Resolution:

    • Use exactly 1.0–1.1 equivalents of Triethylamine. Do not use large excesses.

    • Keep the reaction at

      
       for the first hour (activation phase) before heating.
      

Q4: Can I just hydrolyze the isocyanate with water to save a step? A: Technically yes, but not recommended for high yield .

  • Risk: Direct hydrolysis requires precise pH control. If the solution is basic, the amine formed is highly nucleophilic and will form urea. If acidic, you risk Boc deprotection.

  • Verdict: Stick to the BnOH trapping method for >80% yields.

Detailed Experimental Protocol

Target: tert-butyl 2-aminopiperidine-1-carboxylate (via Cbz-intermediate)

Step 1: Curtius Rearrangement & Trapping
  • Setup: Charge a flame-dried RBF with N-Boc-pipecolic acid (1.0 eq) and anhydrous Toluene (0.2 M concentration).

  • Activation: Cool to

    
    . Add Triethylamine  (1.1 eq) followed by DPPA  (1.1 eq) dropwise.[2]
    
  • Stir: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Rearrangement: Add Benzyl Alcohol (1.5 eq). Heat the mixture to

    
     .
    
    • Observation: Nitrogen gas evolution will begin.[1][3] Maintain temperature until evolution ceases (~2-4 hours).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat.[2]

    
     (removes phosphate byproducts), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Cbz-protected intermediate (tert-butyl 2-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate).

Step 2: Hydrogenolysis
  • Setup: Dissolve the Cbz-intermediate in MeOH or EtOH .

  • Catalyst: Add 10 wt% Pd/C (10% loading).

  • Reaction: Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 2-6 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[4]

  • Isolation: Concentrate filtrate to afford tert-butyl 2-aminopiperidine-1-carboxylate .

    • Note: The product is a hemiaminal ether derivative but stabilized by the Boc group. Store at

      
      .
      

Visualizations

Figure 1: Reaction Workflow & Mechanism

CurtiusWorkflow Start N-Boc-Pipecolic Acid Azide Acyl Azide Intermediate Start->Azide Activation Reagents DPPA / Et3N Toluene, 0°C Reagents->Azide Heat Heat (80°C) -N2 Gas Azide->Heat Isocyanate Isocyanate Intermediate Heat->Isocyanate Rearrangement CbzProduct Cbz-Protected Intermediate Isocyanate->CbzProduct Nucleophilic Attack Trap Benzyl Alcohol (Trapping) Trap->CbzProduct Final tert-butyl 2-aminopiperidine-1-carboxylate CbzProduct->Final Hydrogenolysis H2 H2 / Pd-C (Deprotection)

Caption: Step-wise synthetic pathway emphasizing the isolation of the stable Cbz-intermediate to maximize yield.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurity Check1 Is there a white insoluble precipitate? Issue->Check1 Urea Urea Formation detected. ACTION: Dry solvents & glassware. Check Argon line. Check1->Urea Yes Check2 Is Boc group missing? Check1->Check2 No Temp Thermal Degradation. ACTION: Reduce temp to <85°C. Reduce reaction time. Check2->Temp Yes Check3 Is product racemic? Check2->Check3 No Base Base-catalyzed Racemization. ACTION: Reduce Et3N to 1.05 eq. Keep cold during DPPA addition. Check3->Base Yes

Caption: Decision tree for diagnosing common failure modes in the Curtius rearrangement.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Lebel, H., & Leogane, O. (2005).[6] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[6] Organic Letters, 7(19), 4107–4110.

  • Jessop, R. A., et al. (2013). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Organic Process Research & Development.
  • Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging.[5] Organic Process Research & Development. [5]

Sources

Technical Support Center: Stability and Storage of tert-Butyl 2-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl 2-aminopiperidine-1-carboxylate (CAS: 885954-09-6)[1]. This compound is a highly versatile building block widely utilized in drug discovery and peptide synthesis[2]. Because it features a cyclic amine protected by a tert-butoxycarbonyl (Boc) group alongside a free primary amine, its stability is highly dependent on environmental controls.

This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.

Frequently Asked Questions (FAQs): Storage & Stability Fundamentals

Q: What are the optimal long-term storage conditions for this compound, and what is the chemical rationale behind them? A: The compound must be stored at 2-8°C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) [3].

  • The Causality: The Boc protecting group is inherently [4]. If atmospheric moisture enters the vial, it can react with ambient CO₂ to form trace amounts of carbonic acid. This mild acidity is sufficient to auto-catalyze the protonation of the carbamate oxygen, initiating premature C-O bond cleavage[4][5]. Furthermore, the free primary amine at the 2-position is nucleophilic; exposure to air can lead to oxidation or the capture of atmospheric CO₂ to form insoluble carbamate salts[6].

Q: How can I visually or analytically identify if my batch has degraded during storage? A: Intact tert-butyl 2-aminopiperidine-1-carboxylate typically presents as a colorless to pale-yellow semi-solid or viscous oil[2].

  • Visual Markers: A shift to a dark brown color or an unexpected increase in viscosity indicates degradation or polymerization[7].

  • Analytical Markers: Run an LC-MS or TLC. Degradation is confirmed if you detect the mass of the free 2-aminopiperidine (a loss of exactly 100 Da, corresponding to the cleaved Boc group) alongside the presence of tert-butanol or isobutylene byproducts[4][7].

Troubleshooting Guide: Handling & Synthetic Workflows

Issue: Premature Boc deprotection occurs during my amide coupling reactions.

  • Root Cause: Trace acids present in your solvents (e.g., unneutralized chloroform or degrading dichloromethane) trigger the acid-labile cleavage of the Boc group[5].

  • Solution: Always use anhydrous, acid-free solvents. To actively suppress premature deprotection, maintain a slightly basic micro-environment by adding 1.1 to 2.0 equivalents of a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to your reaction mixture[7].

Issue: I am observing alkylated byproducts during intentional Boc deprotection.

  • Root Cause: During acidic cleavage, the Boc group fragments into a highly reactive[5]. If not managed, this electrophile will attack nucleophilic sites on your molecule, including the newly liberated amine[5][8].

  • Solution: Introduce a cation scavenger into your deprotection cocktail. Adding 1-5% (v/v) of thioanisole or triisopropylsilane (TIPS) acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can alkylate your target API[8].

Quantitative Data: Stability & Reaction Kinetics

The following table summarizes the expected stability and deprotection kinetics based on environmental conditions and reagent choices.

Condition / ReagentTemperatureAtmosphereTimeframeExpected Outcome & Mechanistic Note
Long-term Storage 2-8°CArgon / N₂> 12 MonthsStable. Inert gas prevents carbonic acid formation[3].
Benchtop Exposure 20-25°CAmbient Air1-2 WeeksModerate Degradation. Amine oxidizes; trace moisture initiates Boc cleavage[6].
50% TFA in DCM 0°C to 25°CN/A1-2 HoursRapid Deprotection. Complete removal of Boc group; yields TFA salt[7][9].
4M HCl in Dioxane 25°CN/A1-3 HoursControlled Deprotection. Yields HCl salt; avoids aggressive reactivity of neat TFA[9][10].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your results, every procedure must validate itself before moving to the next synthetic step.

Protocol 1: Quality Control (QC) & Inert Storage Workflow

This protocol ensures the compound's integrity is verified upon receipt and preserved during storage.

  • Baseline Validation (LC-MS): Upon receiving the batch, dissolve a 1 mg aliquot in LC-MS grade methanol. Run a standard gradient to confirm the presence of the parent mass [M+H]+ and ensure the absence of the [M-100+H]+ degradation peak[7].

  • Visual Inspection: Confirm the material is a colorless to pale-yellow oil/semi-solid[2].

  • Inert Purging: Place the open vial in a glove box or use a Schlenk line to gently purge the headspace with Argon for 30-60 seconds. Causality: Argon is heavier than air and effectively displaces moisture and CO₂, preventing auto-catalyzed acid hydrolysis[4].

  • Sealing & Storage: Cap tightly, wrap the seal in Parafilm, and store immediately in a desiccated container at 2-8°C[3].

StorageWorkflow Rec Receive Batch CAS: 885954-09-6 Insp Analytical QC (LC-MS / NMR) Rec->Insp Inert Purge Headspace (Argon/N2) Insp->Inert Pass Degrad Quarantine (Degradation) Insp->Degrad Fail Store Store at 2-8°C (Desiccated) Inert->Store

Standard operating procedure for the receipt, quality control, and storage of Boc-protected amines.

Protocol 2: Controlled Boc Deprotection (TFA Method)

Use this protocol when you intentionally need to unmask the 2-aminopiperidine ring for downstream coupling.

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0°C using an ice bath to control the initial exothermic protonation[10].

  • Scavenger Addition: Add 2.0 eq of thioanisole. Causality: Thioanisole traps the highly reactive tert-butyl cation generated during cleavage, preventing unwanted alkylation of the piperidine ring[8].

  • Acid Addition: Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) so the final solvent ratio is 1:1 DCM:TFA[9].

  • Reaction & Decarboxylation: Remove the ice bath and stir at room temperature for 1-2 hours. Causality: Warming allows the carbamic acid intermediate to fully decarboxylate, driving the reaction forward by releasing CO₂ gas[4].

  • Self-Validation (TLC/LC-MS): Spot the reaction on a TLC plate (Ninhydrin stain) or run an LC-MS. The reaction is complete when the starting material is entirely consumed and the free amine mass is dominant[7].

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Neutralize with saturated aqueous NaHCO₃ to isolate the free base[10].

BocMechanism Start Boc-Protected Amine (Stable at Neutral pH) Proton Protonation of Oxygen (Trace Acids/Moisture) Start->Proton Cleavage C-O Bond Cleavage (Rate-Determining) Proton->Cleavage Inter tert-Butyl Cation + Carbamic Acid Cleavage->Inter Products Free Amine + CO2 + Isobutylene Inter->Products Decarboxylation

Mechanism of acid-catalyzed Boc deprotection highlighting the formation of gaseous byproducts.

References

  • Products List - QCS Standards | QCS RM |[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism | Total Synthesis | [Link]

  • BOC Deprotection - Reagent Guides | ACS GCIPR | [Link]

  • Terminology of Antibody Drug for Boc Deprotection | GenScript |[Link]

  • Boc Anhydride (Amine condoms) | ScienceBlogs | [Link]

  • Synthesis and Characterization of a GRPR and PSMA Targeting Heterodimer | Utrecht University |[Link]

Sources

Technical Support Center: Boc Protection & Deprotection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Ticket ID: BOC-TROUBLESHOOT-001 Status: Open Subject: Advanced Troubleshooting for tert-Butyloxycarbonyl (Boc) Chemistries

Introduction: The "Deceptively Simple" Protecting Group

Welcome to the Technical Support Center. You are likely here because a "standard" Boc reaction—one that undergraduate textbooks claim is foolproof—has failed. While the Boc group is a cornerstone of organic synthesis due to its stability towards bases and nucleophiles, its introduction and removal are governed by subtle steric and electronic factors that often derail experimentation.

This guide moves beyond the textbook. We will dissect the causality of failure, focusing on reaction kinetics, cation management, and purification bottlenecks.

Module 1: Protection Troubleshooting

Core Issue: The reaction is sluggish, or you are observing unexpected byproducts (ureas, isocyanates).

The Mechanic's View: What is actually happening?

The introduction of Boc is a nucleophilic attack by your amine onto the carbonyl of di-tert-butyl dicarbonate (


).[1]
  • The Bottleneck: Steric hindrance around the amine or the electrophile.

  • The Trap: Using DMAP (4-dimethylaminopyridine) indiscriminately. While DMAP accelerates the reaction by forming a reactive N-acylpyridinium intermediate, it also increases the acidity of the

    
    -proton, leading to racemization  in chiral amino acids and the formation of isocyanates or ureas.
    
Diagnostic Q&A

Q: My reaction has stalled at 60% conversion after 24 hours. Should I add more base? A: Not necessarily. If you are using a biphasic system (e.g., THF/aq. NaHCO


), the issue is likely phase transfer.
  • Fix: Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) .

  • Alternative: If the amine is sterically hindered (e.g., adjacent to a quaternary center), switch to neat

    
      at 60°C without solvent, or use a Lewis Acid catalyst like 
    
    
    
    instead of a base to activate the anhydride without risking racemization [1].

Q: I see a new spot on TLC that is less polar than my product. Is it Di-Boc? A: Likely, yes.


-di-Boc formation occurs when the mono-Boc product remains nucleophilic enough to attack a second equivalent of anhydride.
  • Fix: This is concentration-dependent. Dilute your reaction. If it persists, use LiOH or NaOH in MeOH/THF to selectively cleave the second Boc group (the "outer" Boc is more labile than the "inner" one) [2].

Q: How do I remove excess


 without running a column? 
A:  This is a common pain point. 

is not water-soluble, so standard washes fail.
  • The "Pro" Protocol (DMEDA Wash): Add

    
    -dimethylethylenediamine (DMEDA) to the reaction mixture. It reacts rapidly with excess anhydride to form a highly polar, water-soluble amine-Boc adduct.
    
  • The Imidazole Method: Add imidazole.[2][3][4] It forms a Boc-imidazole species that hydrolyzes rapidly upon an acidic wash [3].

Visual Workflow: Protection Diagnostics

BocProtection Start Start: Amine + Boc2O Check Check TLC/LCMS (Time > 4h) Start->Check Slow Issue: Low Conversion Check->Slow SM remaining Byproduct Issue: Impurity Formed Check->Byproduct New spots Steric Steric Hindrance? Slow->Steric DiBoc Impurity: Di-Boc Byproduct->DiBoc Urea Impurity: Urea Byproduct->Urea Solubility Biphasic System? Steric->Solubility No Heat Action: Heat to 50°C or use Lewis Acid (Mg(ClO4)2) Steric->Heat Yes PTC Action: Add TBAB Solubility->PTC Yes Cleave Action: Brief LiOH wash DiBoc->Cleave AvoidWater Action: Dry Solvents Avoid moisture Urea->AvoidWater

Caption: Diagnostic logic flow for identifying and resolving Boc protection inefficiencies.

Module 2: Deprotection & Cation Management

Core Issue: Product decomposition, alkylation of side chains, or incomplete cleavage.

The Mechanic's View: The "Game of Musical Chairs"

Acidic deprotection (TFA/DCM or HCl/Dioxane) cleaves the Boc group, generating a tert-butyl cation (


). This cation is an aggressive electrophile. It will react with the most electron-rich nucleophile available.
  • The Goal: Ensure the "nucleophile" is a scavenger you added, not your precious peptide's Tryptophan indole or Methionine sulfur.

Critical Protocol: Scavenger Cocktails

Do not use neat TFA without scavengers if your molecule contains: Trp, Tyr, Met, Cys. [5]

ComponentFunctionTarget Issue
TFA Acid sourceCleaves Boc carbamate.
TIS (Triisopropylsilane) Hydride donorIrreversibly traps

as isobutane. Best in class.
Water NucleophileHydrolyzes

to

.
Thioanisole NucleophileProtects Met/Cys. Warning: Can alkylate Trp if not used carefully.[6]
Phenol NucleophileProtects Tyr rings.[6]
Diagnostic Q&A

Q: My reaction mixture turned bright pink/purple. Is this normal? A: No. This is the "Indole Alarm." It indicates that the


 cation has alkylated the indole ring of a Tryptophan residue (or electron-rich aromatic).[6]
  • Fix: You must use a "Reagent K" equivalent or high TIS concentration (5-10%). Once alkylated, this is often irreversible.

Q: The deprotection is incomplete even in neat TFA. A: This is counter-intuitive, but neat TFA can sometimes be too polar, causing aggregation of hydrophobic peptides, shielding the Boc group.

  • Fix: Add DCM (10-20%) to solvate the hydrophobic regions, or use HCl in Dioxane . Note that HCl cleavage follows different kinetics and does not generate the same equilibrium species as TFA [4].

Q: How do I isolate the free base from the TFA salt? A: TFA salts are hygroscopic and acidic.

  • Small Molecules: Evaporate TFA, redissolve in EtOAc, and wash with saturated

    
    .
    
  • Peptides: Precipitate into cold diethyl ether . The TFA salt of the peptide will crash out; non-polar organic scavengers (and the

    
    -scavenger adducts) will remain in the ether.
    
Visual Mechanism: The Cation Trap

BocDeprotection Substrate Boc-Protected Molecule Intermediate Carbamic Acid Intermediate Substrate->Intermediate + H+ Acid TFA (Acid) Cation tert-Butyl Cation (tBu+) Intermediate->Cation Fragmentation Product Product (Amine Salt) Intermediate->Product - CO2 SideReaction Side Reaction: Alkylation of Trp/Met Cation->SideReaction No Scavenger Trapped Trapped Species (Isobutane/tBuOH) Cation->Trapped + Scavenger Scavenger Scavenger (Silanes/Water) Scavenger->Trapped

Caption: Mechanism of acid-mediated deprotection highlighting the critical competition between scavenger trapping and side-chain alkylation.

Module 3: Advanced & Niche Cases

Orthogonality Checks
  • Boc vs. Fmoc: Completely orthogonal. Boc is stable to the piperidine used for Fmoc removal. Fmoc is stable to the TFA used for Boc removal.

  • Boc vs. Cbz (Z): Mostly orthogonal.[7] Cbz is stable to mild TFA (short times), but can be cleaved by strong acids (HBr/AcOH) or hydrogenolysis. Caution: Prolonged exposure of Cbz to TFA can lead to partial cleavage.

The "Green" Alternatives

If you are restricted from using chlorinated solvents (DCM) or toxic reagents:

  • Protection: Use

    
     as a catalyst in solvent-free conditions (grinding) [5].
    
  • Deprotection: Phosphoric acid (

    
    ) in Toluene is a milder, non-volatile alternative to TFA for large-scale processing.
    

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[8]

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research.

  • Basel, Y. & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

  • Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron.

  • Common Organic Chemistry. (2023). Boc Protection Mechanism and Protocols.

Sources

Validation & Comparative

Analytical methods for the characterization of tert-butyl 2-aminopiperidine-1-carboxylate

[1][2][3]

Executive Summary

tert-Butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6) represents a unique challenge in pharmaceutical analysis.[1][2][3] Unlike its 3-amino and 4-amino regioisomers (widely used in gliptin synthesis), the 2-amino variant places the primary amine at the hemiaminal position relative to the ring nitrogen.[1][2][3] While the tert-butoxycarbonyl (Boc) group stabilizes the molecule, it introduces significant analytical hurdles: UV silence (lack of chromophores) and rotameric complexity in NMR.

This guide objectively compares traditional UV-based methodologies against modern universal detection systems (CAD/ELSD) and outlines the definitive protocols for establishing chiral purity.

Part 1: Structural Identification (The NMR Rotamer Challenge)

Before assessing purity, one must confirm identity.[3] A common pitfall in analyzing Boc-protected cyclic amines is the misinterpretation of NMR spectra as "impure" due to rotamers.[1][2][3]

The Phenomenon

The N-C(O) bond of the Boc group exhibits restricted rotation. On the NMR timescale, this results in two distinct conformers (s-cis and s-trans) existing in slow exchange.[1][2][3]

  • Observation:

    
    H NMR signals often appear as split peaks or broad "humps" rather than sharp multiplets.
    
  • Verification Strategy: Variable Temperature (VT) NMR.[3] Heating the sample to 50–60°C increases the rotation rate, causing peak coalescence into single, sharp signals.

Comparison: 1D NMR vs. 2D Correlation
Feature1D

H NMR (Ambient)
2D HSQC/COSYVerdict
Resolution Low (Rotamer splitting mimics impurities)High (Correlates protons to carbons, ignoring split)2D is essential for initial structural assignment.[1][2][3]
Quantification Difficult (Broad baselines)N/A (Qualitative only)Use qNMR at elevated temperatures (330K) for potency.
Throughput High (5 mins)Medium (20-40 mins)Use 1D for batch release after method validation.

Part 2: Purity Profiling (UV vs. CAD)

The most critical decision in analyzing this molecule is detector selection.[3] The piperidine ring is non-chromophoric.[3] The Boc group absorbs weakly at <210 nm, a region plagued by solvent cut-off noise.[3]

Comparative Data: Limit of Detection (LOD) & Linearity

Experimental Conditions: C18 Column, Water/Acetonitrile Gradient (0.1% TFA).

MetricMethod A: HPLC-UV (205 nm)Method B: HPLC-CAD (Charged Aerosol)Method C: LC-MS (ESI+)
LOD (Signal/Noise = 3) 5.0 µg/mL0.05 µg/mL 0.001 µg/mL
Linearity (

)
0.985 (Drift at low conc.)[1][2][3]0.999 (Over 3 orders of magnitude)0.995 (Ion suppression risks)
Response Factor Variable (Dependent on extinction coeff.)[3]Uniform (Mass-dependent)Highly Variable
Suitability Poor. High risk of missing non-chromophoric impurities (e.g., starting piperidine).[3]Excellent. The Gold Standard for this molecule.[3]Good for ID, but Boc is labile (source fragmentation).[3]
Expert Insight: Why CAD Wins

For tert-butyl 2-aminopiperidine-1-carboxylate, UV detection at 205 nm detects the solvent gradient almost as much as the analyte.[1][2][3] Charged Aerosol Detection (CAD) is superior because it detects any non-volatile analyte regardless of optical properties.[3] If CAD is unavailable, ELSD (Evaporative Light Scattering Detector) is a viable, albeit less sensitive, alternative.[3]

Part 3: Chiral Resolution (Enantiomeric Excess)[1][2][3]

The C2 position is a chiral center.[3] Enantiomeric purity is often the Critical Quality Attribute (CQA).[3]

Workflow: Direct vs. Indirect Analysis

Method A: Direct Chiral HPLC (Recommended) [1][2]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or IA).[1][2][3]

  • Mobile Phase: Hexane:IPA (90:[1][2]10) with 0.1% Diethylamine (DEA).[3]

  • Mechanism: Hydrogen bonding between the carbamate of the CSP and the amine of the analyte.

Method B: Derivatization (Marfey’s Reagent) [1][2][3]

  • Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1][2][3]

  • Mechanism: Converts enantiomers into diastereomers, separable on standard C18 columns.[3]

  • Pros: Adds a UV chromophore (340 nm detection becomes possible).

  • Cons: Kinetic resolution issues; requires sample prep validation.

Decision Diagram: Method Selection

AnalyticalStrategyStartStart: Characterizetert-butyl 2-aminopiperidine-1-carboxylateCheckChromCheck Chromophore Status(UV Active?)Start->CheckChromNoChromNo (Weak/None)CheckChrom->NoChromPurityPurity/Assay RequiredNoChrom->PurityChiralChiral Purity RequiredNoChrom->ChiralCADMethod: HPLC-CAD(Universal Detection)Purity->CADPreferredUV_LowMethod: HPLC-UV (205nm)*Not Recommended*Purity->UV_LowAlternative (High LOD)DirectDirect Chiral HPLC(Polysaccharide Phase)Chiral->DirectHigh ThroughputDerivDerivatization (FDAA)+ C18 HPLC-UVChiral->DerivIf no Chiral Col

Caption: Analytical decision tree prioritizing CAD for purity and Direct Chiral HPLC for enantiomeric excess to overcome UV silence.

Part 4: Detailed Experimental Protocols

Protocol 1: Purity by HPLC-CAD (The "Gold Standard")

This method is self-validating: The response is independent of chemical structure, allowing estimation of impurity levels even without specific standards.[1][2][3]

  • Instrument: HPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: C18 Charged Surface Hybrid (CSH), 150 x 4.6 mm, 3.5 µm (Provides better peak shape for basic amines than standard C18).[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[3][4]

    • B: 0.1% TFA in Acetonitrile.[2][3]

    • Note: TFA suppresses MS signal but is excellent for CAD peak shape.[2][3] If using MS, switch to 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-15 min: 5% -> 95% B[1][2][3]

    • 15-20 min: 95% B[1][2][3]

  • Detector Settings: Evaporation Temp: 35°C; Data Rate: 10 Hz.

  • Sample Prep: Dissolve 1 mg/mL in Water:MeCN (50:50).

Protocol 2: Enantiomeric Excess by Direct Chiral HPLC[2][3]
  • Column: Chiralpak IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm.[3]

    • Why IA? Immobilized phases are robust against solvent shock compared to coated (AD) phases.[3]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][3]

    • Critical Step: The amine additive (DEA) is mandatory to suppress tailing of the primary amine.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV 210 nm (Sufficient here as we are looking for major isomer peaks, not trace impurities).[3]

  • Temperature: 25°C.

References

  • Holzgrabe, U. (2010).[3] Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6839-6847.[3] [1][3]

  • Subramanian, G. (Ed.).[3][5] (2008).[3][6] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][2][3] (Standard reference for Polysaccharide CSP selection).

  • Wozniak, T. J., et al. (1991).[3] Rotameric populations of N-Boc-amines by NMR. Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on Boc-rotamer NMR artifacts).

  • Thermo Fisher Scientific. (2023).[3] Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72845.

  • Daicel Corporation. (2024).[3] Instruction Manual for CHIRALPAK IA. (Manufacturer protocol for immobilized polysaccharide columns).

Comparing the reactivity of piperidine and piperazine in synthesis

[1]

Executive Summary: The Structural Divergence

In synthetic organic chemistry, the choice between piperidine and piperazine is rarely interchangeable; it is dictated by the specific electronic and steric requirements of the target pharmacophore.[1]

  • Piperidine (Azacyclohexane) is the quintessential secondary amine nucleophile and base.[1] It offers high basicity (

    
    ) and unhindered nucleophilicity, making it the "gold standard" for base-catalyzed condensations (e.g., Knoevenagel) and a reliable nucleophile in 
    
    
    reactions.[1]
  • Piperazine (1,4-Diazacyclohexane) introduces a second nitrogen heteroatom.[2] This creates a unique reactivity landscape: it is less basic (

    
    ) due to the inductive electron-withdrawal of the second nitrogen, and it presents the challenge of competing bifunctionality .[1]
    

This guide objectively compares their reactivity profiles, providing experimental data and validated protocols to control selectivity.

Fundamental Physicochemical Properties[1][3]

The distinct reactivity of these heterocycles stems from their electronic ground states.[1] Piperazine's second nitrogen acts as an electron-withdrawing group (EWG) via the

1

Table 1: Comparative Physicochemical Data

PropertyPiperidinePiperazineSynthetic Implication
Structure

(1 N atom)

(2 N atoms)
Piperazine allows for bis-functionalization (linkers).[3]
Basicity (

in

)
11.12 9.73 (

), 5.35 (

)
Piperidine is a stronger base; better for deprotonation events.
Nucleophilicity (

in DMSO)
17.1917.22Similar Mayr nucleophilicity (

), but piperidine often reacts faster due to higher basicity and solvation factors.[1]
Physical State Liquid (bp 106°C)Solid (mp 106°C)Piperidine is easier to dispense volumetrically; Piperazine requires solid handling or stock solutions.[1]
LogP 0.84-1.17Piperazine significantly lowers lipophilicity, improving water solubility in drug design.[1]

† Mayr Nucleophilicity Parameter (





1
Deep Dive: Reactivity & Selectivity Profiles
3.1 Nucleophilic Aromatic Substitution (

)

Both amines are excellent nucleophiles for displacing halides from activated aromatic rings (e.g., chloronitrobenzenes).[1]

  • Piperidine: Reacts cleanly to form a single mono-substituted product.[1] The reaction follows second-order kinetics, often catalyzed by a second equivalent of amine acting as a general base to remove the proton from the zwitterionic Meisenheimer intermediate.[1]

  • Piperazine: The reaction is complicated by the presence of two nucleophilic sites.[1]

    • Challenge: After the first arylation, the product (N-arylpiperazine) has a remaining secondary amine.[1]

    • Electronic Control: In

      
      , the attached aryl group is usually electron-withdrawing (EWG).[1] This makes the product less nucleophilic  than the starting piperazine, naturally favoring mono-substitution.[1]
      
    • Risk:[4] If the electrophile is highly reactive or if high temperatures are used, bis-arylation becomes significant.[1]

3.2 Alkylation (

)
  • Piperidine: Straightforward mono-alkylation to form tertiary amines.[1]

  • Piperazine: High risk of uncontrolled polymerization. [1]

    • Mechanism:[3][5][6][7][8] The product of mono-alkylation (N-alkylpiperazine) is often more nucleophilic than the starting material (alkyl groups are electron-donating). This leads to rapid over-alkylation and formation of quaternary ammonium salts or bis-alkylated byproducts.[1]

    • Solution: Strict protection strategies (e.g., N-Boc-piperazine) are required.

Visualization: Mechanistic Pathways

The following diagram contrasts the clean reaction pathway of piperidine with the bifurcation risks associated with piperazine.

ReactivityComparisoncluster_0Selectivity LogicPiperidinePiperidine(Mono-nucleophile)ElectrophileElectrophile (E+)(e.g., Ar-Cl, R-X)Product_PipN-SubstitutedPiperidine(Stable Final Product)Piperidine->Product_Pip Fast, Clean ReactionPiperazinePiperazine(Di-nucleophile)Mono_PipzMono-N-SubstitutedPiperazinePiperazine->Mono_Pipz Step 1: k1Bis_PipzBis-N,N'-DisubstitutedPiperazine(Often Undesired)Mono_Pipz->Bis_Pipz Step 2: k2(If k2 > k1, mixture forms)

Figure 1: Reaction pathways showing the divergence in piperazine reactivity. In alkylation, k2 > k1 (bad selectivity).[1] In SNAr, k2 < k1 (good selectivity).[1]

Experimental Protocols
Protocol A: Standard

with Piperidine (Baseline)

This protocol yields high purity N-aryl piperidines.

  • Reagents: 1-Chloro-4-nitrobenzene (1.0 equiv), Piperidine (2.5 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1-chloro-4-nitrobenzene in ACN (0.5 M).

    • Add piperidine dropwise at Room Temperature (RT).

    • Heat to reflux (80°C) for 2 hours.

    • Observation: Color changes to deep yellow/orange.[1]

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water (to remove piperidine HCl salt), dry over

    
    .
    
  • Yield: Typically >95%.

Protocol B: Selective Mono-Arylation of Piperazine

To avoid bis-arylation without using protecting groups, we exploit the stoichiometry and solubility differences.[1]

  • Reagents: 1-Chloro-4-nitrobenzene (1.0 equiv), Piperazine (5.0 - 10.0 equiv) , Ethanol.

  • Rationale:

    • Excess Equivalents: Statistically ensures the electrophile encounters free piperazine rather than the mono-product.[1]

    • Solvent Choice: Piperazine is soluble in hot ethanol, but the bis-aryl product is often highly insoluble.[1]

  • Procedure:

    • Dissolve Piperazine (10 equiv) in Ethanol at 60°C.

    • Add 1-Chloro-4-nitrobenzene (1 equiv) slowly over 30 mins.

    • Reflux for 3 hours.[1][9]

  • Workup (Critical):

    • Cool to RT. Filter off any precipitated bis-byproduct (if formed).

    • Concentrate the filtrate.[1][10]

    • Partition: Add water and DCM.[1][9] The excess unreacted piperazine stays in the water phase; the mono-aryl product extracts into DCM.[1]

    • Note: If the product is amphiphilic, use

      
      -Boc-piperazine instead (see Protocol C).[1]
      
Protocol C: "Foolproof" Mono-Functionalization (Protection Strategy)

When reagents are expensive, do not use excess stoichiometry. Use protection.

  • Step 1: React Piperazine with

    
     (1.0 equiv) in DCM to yield N-Boc-piperazine .
    
  • Step 2: Perform

    
     or Alkylation on the free amine.[1]
    
  • Step 3: Deprotect with TFA/DCM.[1][11]

Case Study: Knoevenagel Condensation

Piperidine is the preferred catalyst for Knoevenagel condensations (e.g., aldehyde + malononitrile).[1]

  • Mechanism: Piperidine forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the carbonyl, facilitating the attack by the enolate.[1]

  • Why Piperidine? Its higher basicity (

    
     11.[1]1) compared to piperazine (
    
    
    9.7) allows for more efficient deprotonation of the active methylene compound.[1] Furthermore, secondary amines like piperidine are superior to primary amines for iminium formation.[1]
  • Piperazine Utility: While possible, piperazine is less efficient and rarely used unless the specific basicity window is required to prevent side reactions in sensitive substrates.[1]

Decision Matrix: Which to Choose?

DecisionTreeStartSelect ReagentGoalWhat is the goal?Start->GoalBaseCatBase Catalyst(e.g. Knoevenagel)Goal->BaseCatLinkerStructural Linker(Drug Design)Goal->LinkerUsePipUse Piperidine(Higher Basicity, Clean Kinetics)BaseCat->UsePipSolubilityNeed Water Solubility?Linker->SolubilityUsePipzUse Piperazine(Lower LogP, H-Bond Donor)Solubility->UsePipzYesUsePip2Use Piperidine(Lipophilic Core)Solubility->UsePip2NoSelectivitySelectivity Strategy?UsePipz->SelectivityProtUse N-Boc-Piperazine(For Alkylation/High Value)Selectivity->ProtStoichUse 5-10 eq. Piperazine(For SNAr/Low Cost)Selectivity->Stoich

Figure 2: Decision matrix for selecting between piperidine and piperazine based on synthetic goals and physicochemical needs.

References
  • Mayr, H., et al. (2003).[1][12] Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society.[1] Link

  • Henni, A., et al. (2009).[1][13] Dissociation Constants of Piperazine and Its Derivatives. Journal of Chemical & Engineering Data.[1][13] Link

  • BenchChem. (2025).[1][8][10][14] Optimizing reaction conditions for N-arylation of piperazine.Link

  • Anbarasan, P., et al. (2014).[1] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][5][7] Organic & Biomolecular Chemistry.[1][14] Link

  • MTSU. (2018).[1] Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation.Link

Comparative Biological Activity of tert-Butyl 2-Aminopiperidine-1-Carboxylate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, tert-butyl 2-aminopiperidine-1-carboxylate (commonly known as 1-Boc-2-aminopiperidine) serves as a critical, conformationally restricted building block. While the Boc-protected compound itself is a synthetically inert precursor, its deprotected derivatives—specifically 2-aminopiperidine conjugates—exhibit profound biological activity when incorporated into kinase inhibitor scaffolds[1].

This guide objectively evaluates the biological performance of 2-aminopiperidine derivatives against alternative piperidine modifications, focusing specifically on their efficacy as pan-Pim (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors . Pim kinases (Pim-1, Pim-2, and Pim-3) are highly overexpressed in hematological malignancies and solid tumors, making them prime targets for oncological drug development[2].

Mechanistic Insights: The Role of the 2-Aminopiperidine Moiety

When designing ATP-competitive kinase inhibitors, the spatial orientation of hydrogen bond donors and acceptors is paramount. The incorporation of a 2-aminopiperidine moiety into a 3-(pyrazin-2-yl)-1H-indazole scaffold provides distinct structural advantages:

  • Vectorial Hydrogen Bonding: The primary amine at the 2-position of the piperidine ring acts as a critical hydrogen bond donor. In the catalytic pocket of Pim-1, this amine engages directly with acidic residues (such as Asp131 or Glu171) in the hinge region, anchoring the inhibitor[3].

  • Conformational Rigidity: Compared to linear alkylamines, the piperidine ring restricts the rotational degrees of freedom. This pre-organization reduces the entropic penalty upon binding to the kinase[4].

  • Isoform Selectivity Constraints: The Pim-2 ATP-binding pocket is sterically more constrained than Pim-1 and Pim-3. Shifting the amine from the 4-position to the 2-position significantly alters the molecule's trajectory, which explains the variance in pan-Pim potency observed in comparative assays[1].

Comparative Performance Data

To objectively assess the biological activity of the 2-aminopiperidine derivative, we compare it against structural alternatives synthesized from the same 3-(pyrazin-2-yl)-1H-indazole core[5].

The table below summarizes the in vitro enzymatic activity (IC₅₀) across the three Pim kinase isoforms.

Compound IDPiperidine Ring ModificationPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Biological Profile & Utility
59a Unsubstituted Piperidine3113Strong baseline pan-Pim potency, but lacks optimal metabolic stability[1].
59c 2-Aminopiperidine 3 70 3 Maintains excellent Pim-1/3 potency; steric clash in Pim-2 reduces affinity[1].
60a 4-Aminopiperidine191Optimal linear amine projection yields uniform single-digit nanomolar pan-Pim inhibition[1].
(S)-60e Spirocyclopropyl0.41.10.4Ultimate rigidified analog; sub-nanomolar potency across all isoforms[4].

Data Analysis: While the 2-aminopiperidine derivative (59c ) demonstrates highly potent, single-digit nanomolar inhibition of Pim-1 and Pim-3, it exhibits a ~7-fold drop in potency against Pim-2 compared to the 4-aminopiperidine alternative (60a ). This data is crucial for researchers aiming to design isoform-selective Pim inhibitors rather than pan-Pim inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the active derivative from tert-butyl 2-aminopiperidine-1-carboxylate and the subsequent biological evaluation.

Protocol A: Synthesis and Deprotection (Yielding the Active Derivative)

Causality: The Boc group must be removed to expose the secondary piperidine nitrogen, which is often required for solubility and further target engagement.

  • Coupling: React the free primary amine of tert-butyl 2-aminopiperidine-1-carboxylate (1.2 eq) with the fluorinated 3-(pyrazin-2-yl)-1H-indazole core (1.0 eq) via Nucleophilic Aromatic Substitution (SNAr) in N,N-Dimethylformamide (DMF) with K₂CO₃ at 80°C for 12 hours.

  • Boc-Deprotection: Isolate the intermediate and dissolve in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the mass peak shifts by exactly -100 Da (loss of the Boc group + addition of a proton).

  • Purification: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and purify via preparative HPLC to yield the biologically active 2-aminopiperidine derivative.

Protocol B: In Vitro TR-FRET Pan-Pim Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, ensuring high-fidelity IC₅₀ calculations.

  • Enzyme Preparation: Dilute recombinant human Pim-1, Pim-2, or Pim-3 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Titration: Dispense the 2-aminopiperidine derivative into a 384-well plate using a 10-point, 3-fold serial dilution starting at a final concentration of 10 µM.

  • Reaction Initiation: Add a fluorescently labeled peptide substrate (e.g., BAD peptide) and ATP.

    • Critical Parameter: ATP must be added at the specific apparent

      
       for each Pim isoform (Pim kinases have unusually low ATP 
      
      
      
      values). This ensures the assay strictly measures ATP-competitive inhibition at the hinge region.
  • Detection & Validation: Incubate for 60 minutes, then add a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Mechanism of Action Visualization

The following diagram illustrates how the synthesized 2-aminopiperidine indazole derivatives disrupt the oncogenic Pim kinase signaling cascade.

G upstream JAK/STAT Signaling pim Pan-Pim Kinases (Pim-1, 2, 3) upstream->pim bad BAD Protein (Pro-apoptotic) pim->bad Phosphorylates (Inactivates) inhibitor 2-Aminopiperidine Derivative (59c) inhibitor->pim ATP-Competitive Inhibition apoptosis Cell Death (Apoptosis) inhibitor->apoptosis Restores Pathway survival Tumor Cell Survival bad->survival Allows

Figure 1: Mechanism of action for 2-aminopiperidine derivatives in disrupting Pim kinase-mediated tumor survival.

References

  • Source: National Institutes of Health (PMC)
  • Title: 6-Cyclopropyl-1H-indazole For Research Source: Benchchem URL
  • Title: The discovery of novel 3-(pyrazin-2-yl)
  • Title: In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase Source: Journal of Applied Pharmaceutical Science URL

Sources

Structure-activity relationship (SAR) studies of aminopiperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional analysis of aminopiperidine scaffolds, specifically focusing on their application as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes management. While the aminopiperidine moiety is a privileged structure in medicinal chemistry, its efficacy is strictly governed by regioisomerism (3-amino vs. 4-amino) and substitution patterns.

Key Takeaway: The (R)-3-aminopiperidine scaffold (as seen in Sitagliptin/Alogliptin) offers superior binding affinity and metabolic stability compared to 4-aminopiperidine or piperazine analogs due to its ability to form a critical salt bridge with Glu205/Glu206 in the DPP-4 active site.

The Scaffold Landscape: 3-Amino vs. 4-Amino

In high-throughput screening (HTS) and lead optimization, selecting the correct isomer of the aminopiperidine core is the first decision gate.

Comparative Analysis of Regioisomers
Feature(R)-3-Aminopiperidine 4-Aminopiperidine Piperazine
Primary Target Class DPP-4 Inhibitors (Diabetes)Antifungals, GPCR Ligands (e.g., Dopamine)Broad Spectrum (Kinases, GPCRs)
Key Drug Examples Sitagliptin, Alogliptin, LinagliptinExperimental AntifungalsEarly Sitagliptin Leads
Stereochemistry Chiral (R-isomer essential)Achiral (Symmetric)Achiral
pKa (Piperidine N) ~8.5 - 9.5~9.5 - 10.5~8.0 - 9.0
Metabolic Liability Low (if substituted)ModerateHigh (N-oxidation/Ring opening)

Scientist’s Insight: Do not interchange these scaffolds assuming similar bioactivity. The 4-aminopiperidine places the primary amine too far from the piperidine nitrogen to bridge the S1/S2 pockets of DPP-4 effectively. Conversely, the 3-aminopiperidine provides the exact distance (approx. 5.5 Å) required to anchor the inhibitor between the Glu205/206 motif and the hydrophobic S1 pocket.

Structure-Activity Relationship (SAR) Data

The following data summarizes the optimization campaign transitioning from a generic piperazine hit to the optimized 3-aminopiperidine lead (Sitagliptin-like analogs).

Table 1: SAR Optimization of DPP-4 Inhibition (IC50 Values)

CmpdScaffold StructureR-Group SubstitutionIC50 (DPP-4)T1/2 (Human Microsomes)Performance Verdict
1 PiperazineBenzyl2,400 nM< 15 minPoor. Lacks chiral recognition; rapid metabolism.
2 (R)-3-AminopiperidineH (Unsubstituted)85 nM45 minModerate. Good binding mode, but metabolically labile.
3 (R)-3-Aminopiperidine2,4,5-trifluorophenyl18 nM> 120 minExcellent. Fluorine fills S1 hydrophobic pocket; prevents oxidation.
4 4-Aminopiperidine2,4,5-trifluorophenyl> 10,000 nMN/AInactive. Geometry mismatch; cannot form dual salt bridge.
5 2-Cyanopyrrolidine(Vildagliptin-like)3.5 nM~90 minHigh Potency. Alternative Mechanism (Covalent trap).

Note: While Compound 5 (Cyanopyrrolidine) shows higher potency, it operates via a covalent mechanism (nitrile trap). The 3-aminopiperidines (Compound 3) are preferred for their non-covalent, reversible binding profile which often translates to a cleaner safety profile regarding off-target selectivity (e.g., DPP-8/9).

Mechanistic Logic & Binding Mode[1]

To understand why the (R)-3-aminopiperidine succeeds, we must visualize the binding pocket interactions. The primary amine of the scaffold mimics the N-terminus of the natural peptide substrate (GLP-1).

Figure 1: Pharmacophore Interaction Map (DPP-4 Active Site)

DPP4_Binding Glu Glu205 / Glu206 (Anionic Anchor) Amine Primary Amine (3-Amino Group) Glu->Amine Salt Bridge (Critical) PipN Piperidine Nitrogen (Protonated) Glu->PipN H-Bond Network S1 S1 Hydrophobic Pocket (Tyr547, Trp629) PipN->S1 Directs R-Group into S2 S2 Pocket (Arg358, Phe357) CF3 Trifluoromethyl/ Triazolopyrazine CF3->S2 Hydrophobic Interaction

Caption: Interaction map showing the critical salt bridge between the 3-amino group and Glutamate residues, essential for potency.

Experimental Protocols

To validate these SAR findings, the following protocols are industry-standard.

Protocol A: Fluorometric DPP-4 Inhibition Assay

Purpose: To determine IC50 values using the substrate Gly-Pro-AMC.

  • Reagent Prep:

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.

    • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Stock at 10 mM in DMSO.

    • Enzyme: Recombinant human DPP-4 (dilute to 10 ng/mL).

  • Workflow:

    • Add 10 µL of test compound (Aminopiperidine analog) in 10% DMSO to a black 96-well plate.

    • Add 30 µL of diluted DPP-4 enzyme.

    • Pre-incubation: Incubate at room temperature for 15 minutes to allow equilibrium binding.

    • Initiation: Add 10 µL of Substrate (Final conc: 50 µM).

  • Measurement:

    • Read Fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

    • Calculation: Plot slope of RFU/min vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

Protocol B: Synthesis of (R)-3-Aminopiperidine Scaffold

Purpose: General route to access the chiral core from L-Glutamic Acid.

Figure 2: Synthesis Workflow

Synthesis_Flow Start L-Glutamic Acid Step1 1. Esterification 2. N-Boc Protection Start->Step1 Step2 Reduction (LiBH4 or NaBH4) Step1->Step2 Step3 Cyclization (via Tosylation) Step2->Step3 Step4 Deprotection (TFA/HCl) Step3->Step4 End (R)-3-Aminopiperidine Salt Step4->End

Caption: 5-step synthetic route maintaining chirality from the natural amino acid pool.

References

  • Kim, D., et al. (2005). "Discovery of Sitagliptin (MK-0431): A Potent, Selective, Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry.

  • Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[1][2] Current Topics in Medicinal Chemistry.

  • Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[2][3][4] Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. "DPP4 Activity Assay Kit (Fluorometric) Technical Bulletin."

  • Zerilli, T., & Pyon, E. Y. (2007). "Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus."[4] Clinical Therapeutics.

Sources

Comparison of different protecting groups for the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The piperidine ring is a pharmacophore privileged in over 12,000 bioactive compounds, including blockbuster drugs like Fentanyl, Donepezil, and Loratadine. In synthetic pathways, the secondary amine of the piperidine ring (


) is a potent nucleophile that requires robust protection to prevent unwanted N-alkylation, oxidation, or amidation during scaffold elaboration.

This guide objectively compares the four dominant protecting group (PG) strategies—Boc , Fmoc , Cbz , and Alloc —specifically for the piperidine nitrogen. Unlike primary amines, the steric environment of the piperidine ring (especially 2,6-disubstituted variants) dictates specific protocol adjustments to ensure quantitative installation and removal.

Comparative Performance Matrix

The following data aggregates experimental yields and stability profiles specifically for secondary cyclic amines (piperidine/pyrrolidine cores).

FeatureBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)Alloc (Allyloxycarbonyl)
Installation Reagent

/

Fmoc-Cl or Fmoc-OSuCbz-Cl /

Alloc-Cl / Pyridine
Typical Yield (Piperidine) 92 - 98% 85 - 92%88 - 95%85 - 90%
Deprotection Cond. Acid (TFA or HCl)Base (Piperidine/DBU)Hydrogenolysis (

)
Pd(0) Catalyst
Acid Stability Labile (Cleaves in dilute acid)Stable (Survives TFA)Stable (Survives TFA)Stable
Base Stability Stable (Survives 20% Pip.)[1][2]Labile (Cleaves instantly)Stable Stable
Cost Efficiency High (Cheapest)ModerateModerateLow (Expensive catalyst)
Atom Economy Poor (Isobutylene gas waste)Poor (Large fluorenyl group)ModerateModerate
Primary Use Case Solution-phase scale-upSolid-phase synthesis (SPPS)Robust multi-step synthesisOrthogonal "safety valve"

Decision Logic & Workflow

Selecting the correct PG is not about preference but about orthogonality —the ability to remove one group without affecting others.[3][4]

Experimental Workflow Selection

The following decision tree models the logic for selecting a piperidine PG based on downstream reaction conditions.

PG_Selection Start Start: Piperidine Protection Cond_Acid Will downstream steps require Strong Acid? Start->Cond_Acid Cond_Base Will downstream steps require Strong Base? Cond_Acid->Cond_Base No Res_Fmoc Select: Fmoc Group (Base Labile) Cond_Acid->Res_Fmoc Yes (e.g., TFA used later) Res_Cbz Select: Cbz Group (Hydrogenolysis) Cond_Acid->Res_Cbz Yes (TFA stable) Cond_Hydro Is the molecule sensitive to Hydrogenation? Cond_Base->Cond_Hydro No Res_Boc Select: Boc Group (Acid Labile) Cond_Base->Res_Boc Yes (e.g., LiOH used later) Cond_Hydro->Res_Cbz No (Stable to H2) Res_Alloc Select: Alloc Group (Pd(0) Orthogonal) Cond_Hydro->Res_Alloc Yes (Contains alkenes/halogens)

Figure 1: Decision logic for selecting piperidine nitrogen protecting groups based on reaction compatibility.

Deep Dive: Protocols & Causality

A. The Workhorse: Boc Protection

Why: Boc is the standard for solution-phase synthesis due to the volatility of its deprotection byproducts (isobutylene and


), simplifying purification.

Protocol 1: Installation on 4-substituted Piperidine

  • Dissolution: Dissolve 4-piperidine-carboxylate (10 mmol) in DCM (30 mL). Add

    
     (1.5 equiv) to neutralize the HCl salt.
    
  • Addition: Cool to 0°C. Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise.
    
    • Causality: Cooling prevents runaway exotherms; dropwise addition prevents bis-protection if other nucleophiles are present.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Wash with 1M citric acid (removes unreacted amine/base) and brine.

  • Yield: Expect >95% as a clear oil or white solid.

Protocol 2: Deprotection (The "TFA Cocktail")

  • Dissolve N-Boc-piperidine in DCM.

  • Add Trifluoroacetic Acid (TFA) to reach a 1:1 or 1:2 ratio (v/v).

  • Observation: Vigorous bubbling (

    
    /Isobutylene).
    
  • Critical Step: Once bubbling ceases (approx. 1h), concentrate in vacuo. Do not heat above 40°C to avoid decomposition of sensitive substrates.

B. The Solid-Phase Standard: Fmoc

Why: Fmoc is cleaved by base, making it orthogonal to acid-labile side chains (like t-Butyl esters). The "Piperidine Paradox": Standard Fmoc removal uses 20% piperidine in DMF.[4] When protecting a piperidine ring with Fmoc, you must realize that the deprotection reagent (piperidine) is structurally identical to your scaffold. This is chemically sound but requires careful separation during workup.

Protocol: Fmoc Removal

  • Reagent: 20% Piperidine in DMF (v/v).

  • Mechanism: The secondary amine (piperidine) abstracts the acidic proton from the fluorenyl ring (E1cB mechanism), releasing dibenzofulvene (DBF).[5]

  • Scavenging: The excess piperidine immediately reacts with DBF to form a DBF-piperidine adduct.[5]

  • Implication: You cannot easily follow this reaction by UV monitoring of DBF release (standard in peptide synthesis) because the adduct spectrum differs. Use TLC or LCMS.[6]

C. The Specialist: Alloc (Allyloxycarbonyl)

Why: Alloc is the "safety valve." It is stable to both TFA (acid) and Piperidine (base).[7] It is removed only by Palladium(0), making it perfect for complex cyclic peptides or late-stage functionalization.

Protocol: Pd(0) Catalyzed Removal

  • Setup: Dissolve N-Alloc-piperidine in dry DCM under Argon.

  • Catalyst: Add

    
     (1-5 mol%).
    
  • Scavenger: Add Phenylsilane (

    
    , 2 equiv) or Dimethylbarbituric acid.
    
    • Causality: The Pd(0) forms a

      
      -allyl complex.[8] Without a scavenger to accept the allyl group, the reaction stalls or the allyl group re-attaches to the amine.
      
  • Workup: The reaction turns black (Pd precipitation). Filter through Celite to remove metal residues.

Mechanistic Visualization

Understanding the deprotection mechanism is vital for troubleshooting low yields. Below is the workflow for the Fmoc E1cB Elimination , highlighting the specific role of the base.

Fmoc_Mechanism Substrate N-Fmoc-Piperidine Inter Intermediate: Carbanion (Fluorenyl) Substrate->Inter Base Reagent: 20% Piperidine Base->Substrate Proton Abstraction Elimination Step: Beta-Elimination (Release of CO2) Inter->Elimination Products Product: Free Piperidine + DBF Elimination->Products Scavenge Side Reaction: DBF + Excess Piperidine -> Adduct Products->Scavenge Trapping DBF

Figure 2: Mechanism of Fmoc cleavage showing the generation and scavenging of Dibenzofulvene (DBF).

References

  • BenchChem. (2025).[1][5][6][7][9][10] A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[5][11] Retrieved from

  • Beilstein Journals. Experimental Procedures: Synthesis of Boc-protected amines. Retrieved from

  • National Institutes of Health (PMC). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. Retrieved from

  • BenchChem. (2025).[7][9][10] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Retrieved from

Sources

Comparative analysis of dopamine receptor D2/D3/D4 selective antagonists

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Dopamine D2, D3, and D4 Receptor Selective Antagonists

For researchers and drug development professionals, the pursuit of subtype-selective ligands for dopamine receptors is a cornerstone of modern neuropharmacology. The D2-like receptor family, comprising the D2, D3, and D4 subtypes, are critical targets for treating a spectrum of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2][3] However, the therapeutic efficacy of many existing drugs is often marred by a constellation of side effects, largely stemming from a lack of receptor selectivity. This guide provides a comparative analysis of selective antagonists for D2, D3, and D4 receptors, delving into their pharmacological distinctions, the experimental methodologies used for their characterization, and their therapeutic implications.

The D2-like Receptor Family: A Profile of Homology and Divergence

The primary challenge in developing subtype-selective antagonists lies in the structural similarities among the D2, D3, and D4 receptors. As members of the G protein-coupled receptor (GPCR) superfamily, they share significant sequence homology, particularly within the transmembrane domains that form the ligand-binding pocket. The D2 and D3 receptors, for instance, share approximately 75-80% homology in these regions, making the design of discriminatory ligands a formidable task.[4][5] Despite this similarity, their distinct neuroanatomical distribution and subtle differences in signaling pathways provide a clear rationale for pursuing selectivity.

  • Dopamine D2 Receptors (D2R): Abundantly expressed in the striatum, nucleus accumbens, and pituitary gland, D2Rs are the principal target for traditional antipsychotic medications.[2][6] Their antagonism is effective in mitigating the positive symptoms of schizophrenia but is also linked to extrapyramidal motor side effects (EPS) and hyperprolactinemia.[2][7]

  • Dopamine D3 Receptors (D3R): Primarily concentrated in limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, with lower expression in motor areas.[2][8] This distribution suggests that D3R antagonists could offer therapeutic benefits for addiction and the negative/cognitive symptoms of schizophrenia, potentially with a reduced liability for motor side effects.[2]

  • Dopamine D4 Receptors (D4R): Found predominantly in the prefrontal cortex, amygdala, and hippocampus, areas associated with cognition and emotion.[9][10] The atypical antipsychotic clozapine's notable affinity for D4R has fueled interest in selective D4R antagonists as potential treatments for cognitive deficits in schizophrenia and other disorders.[7][11]

Canonical and Non-Canonical Signaling Pathways

All D2-like receptors classically couple to Gαi/o proteins.[4][] This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and downstream modulation of protein kinase A (PKA) activity.[6][13] However, this is an incomplete picture. Evidence increasingly points to G protein-independent signaling cascades, primarily mediated by β-arrestins.[13][14] Upon receptor activation, β-arrestins are recruited, which not only desensitizes the G protein response but also acts as a scaffold for other signaling molecules like MAP kinases (MAPK), leading to distinct cellular outcomes.[6][14] This dual-signaling capacity opens the door for developing "biased" antagonists that selectively block one pathway over another.

G_protein_signaling cluster_membrane Plasma Membrane D2_like_R D2/D3/D4 Receptor G_protein Gαi/o Gβγ D2_like_R->G_protein Activates beta_Arrestin β-Arrestin D2_like_R->beta_Arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2_like_R Activates Antagonist Selective Antagonist Antagonist->D2_like_R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Gene Expression & Cellular Function PKA->Cellular_Response MAPK_pathway MAPK Signaling (ERK) beta_Arrestin->MAPK_pathway Scaffolds

Caption: D2-like receptor signaling via canonical Gαi/o and non-canonical β-arrestin pathways.

Quantitative Comparison of Selective Antagonists

The cornerstone of characterizing any antagonist is quantifying its binding affinity (Ki) and functional potency (IC50 or KB). Affinity denotes how tightly a compound binds to a receptor, while potency measures the concentration required to elicit a functional response. Selectivity is expressed as a ratio of Ki values for different receptors. The following table summarizes experimental data for several well-characterized D2, D3, and D4 selective antagonists.

CompoundPrimary TargetD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (Fold vs. Primary Target)Functional Activity
ML321 [15]D258~4000>10000~69-fold vs. D3Antagonist / Inverse Agonist
SV 293 [16]D21.21201800~100-fold vs. D3Neutral Antagonist
SB-277011-A [3]D31251.1440~114-fold vs. D2Antagonist
ABT-925 [2]D32902.9>10000~100-fold vs. D2Antagonist
L-745,870 [3][17]D4230048000.8>2800-fold vs. D2Antagonist
U-101387 [18]D4>2000>200010>200-fold vs. D2/D3Antagonist

Data compiled from published literature. Ki values can vary based on experimental conditions.

Core Experimental Methodologies: From Binding to Function

A rigorous assessment of antagonist selectivity and mechanism requires a multi-assay approach. Simply demonstrating high binding affinity is insufficient; one must confirm that this binding translates into functional blockade of receptor signaling.

Radioligand Binding Assays

Causality: This is the foundational experiment to determine a compound's affinity (Ki) for a target receptor. The principle is competitive displacement. By measuring how effectively a test compound displaces a known high-affinity radiolabeled ligand from the receptor, we can calculate its binding affinity. The choice of radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone) is critical and should be selected for its high affinity and specificity to the receptor of interest.[19]

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Culture cells (e.g., HEK293) stably expressing the human D2, D3, or D4 receptor. Harvest the cells, lyse them via hypotonic shock, and homogenize. Centrifuge to pellet the cell membranes and resuspend in an appropriate assay buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the cell membranes (typically 10-20 µg protein per well).

  • Compound Addition: Add the unlabeled test antagonist across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add a fixed concentration of a suitable radioligand (e.g., [³H]-methylspiperone) at a concentration near its dissociation constant (Kd).[20]

  • Control Wells:

    • Total Binding: Add only membranes and radioligand (no competitor).

    • Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration (e.g., 10 µM) of a non-selective antagonist (e.g., (+)-butaclamol) to saturate all specific binding sites.[19]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19][20]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing D2, D3, or D4) setup_plate Aliquot Membranes into 96-well Plate prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds add_compounds Add Test Antagonist (Dose-Response) prep_ligands->add_compounds setup_plate->add_compounds add_radioligand Add Radioligand ([³H]-Spiperone) add_compounds->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate harvest Harvest via Filtration (Separates Bound/Unbound) incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count plot_curve Plot % Specific Binding vs. [Compound] count->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assays

Causality: Functional assays are essential to confirm that a compound's binding to the receptor results in a measurable biological effect—in this case, antagonism. They reveal a compound's potency and efficacy. Two common assays measure distinct signaling outputs: G protein-dependent cAMP modulation and G protein-independent β-arrestin recruitment.

Detailed Protocol: cAMP Inhibition Assay

This assay measures an antagonist's ability to reverse the dopamine-induced inhibition of cAMP production.

  • Cell Culture: Use cells expressing the receptor of interest (e.g., CHO or HEK293).

  • Assay Setup: Seed cells in a 96- or 384-well plate.

  • Pre-treatment: Incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

  • Stimulation: Add a fixed concentration of a cAMP-stimulating agent (e.g., 10 µM Forskolin) along with an EC80 concentration of dopamine (or another D2-like agonist). Dopamine will inhibit the forskolin-stimulated cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF, LANCE, or ELISA.[15][21]

  • Data Analysis: Plot the cAMP signal against the log concentration of the antagonist. The resulting curve will show the antagonist's potency (IC50) in blocking the dopamine-mediated inhibitory effect.

Detailed Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key step in G protein-independent signaling.

  • Cell Line: Use an engineered cell line (e.g., DiscoveRx PathHunter® or BRET-based systems) where the receptor is tagged with one component of a reporter enzyme/protein (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin is tagged with the complementary component.[15][20]

  • Assay Setup: Plate the cells and incubate.

  • Antagonist Addition: Add the test antagonist at various concentrations.

  • Agonist Addition: Add a fixed (EC80) concentration of dopamine to stimulate receptor-β-arrestin interaction.

  • Incubation: Incubate for 60-90 minutes.

  • Detection: Add the detection reagents. The proximity of the receptor and β-arrestin will reconstitute the reporter enzyme, generating a chemiluminescent or fluorescent signal.[20]

  • Data Analysis: Plot the signal against the log concentration of the antagonist to determine its IC50 for blocking β-arrestin recruitment.

functional_assays cluster_cAMP cAMP Inhibition Assay (G-Protein Pathway) cluster_arrestin β-Arrestin Assay (G-Protein Independent Pathway) cAMP_start Cells + Forskolin (Stimulates cAMP) cAMP_agonist Add Dopamine (Inhibits cAMP) cAMP_start->cAMP_agonist cAMP_antagonist Add Antagonist (Reverses Inhibition) cAMP_agonist->cAMP_antagonist cAMP_measure Measure cAMP Level cAMP_antagonist->cAMP_measure arrestin_start Engineered Cells (Reporter System) arrestin_agonist Add Dopamine (Recruits β-Arrestin) arrestin_start->arrestin_agonist arrestin_antagonist Add Antagonist (Blocks Recruitment) arrestin_agonist->arrestin_antagonist arrestin_measure Measure Reporter Signal arrestin_antagonist->arrestin_measure title Comparison of Functional Assay Principles

Caption: Principles of cAMP vs. β-Arrestin functional assays for antagonists.

Therapeutic Landscape and Future Directions

The development of subtype-selective antagonists is driven by the hypothesis that isolating the therapeutic action to a specific receptor subtype can enhance efficacy while minimizing adverse effects.

  • D2 Selectivity: While crucial for antipsychotic action, the challenge for D2-selective antagonists is to achieve this benefit without the motor and endocrine side effects of non-selective agents. Novel compounds like ML321 show promise in animal models predictive of atypical antipsychotic activity, suggesting that high D2/D3 selectivity may be key.[15]

  • D3 Selectivity: The limbic-specific expression of D3 receptors makes them an attractive target for treating addiction and motivation-related negative symptoms in schizophrenia.[2] Selective D3 antagonists are generally expected to have a low risk of inducing EPS, a significant advantage over D2-centric therapies.[2]

  • D4 Selectivity: The role of D4 receptors in cognition makes D4 antagonists candidates for treating cognitive impairment associated with schizophrenia and ADHD.[11] The high affinity of clozapine for D4 receptors supports this line of investigation.[7]

The future of the field is moving beyond simple antagonism. The discovery of biased signaling has paved the way for developing antagonists that selectively target either G protein or β-arrestin pathways. Furthermore, the identification of positive allosteric modulators (PAMs) offers a more nuanced approach, potentiating the natural, phasic signaling of dopamine rather than simply blocking the receptor.[22] These advanced strategies, coupled with a deep understanding of the comparative pharmacology outlined here, will continue to drive the development of safer and more effective treatments for dopamine-related CNS disorders.

References

  • Title: Dopamine D3 Receptor Plasticity in Parkinson's Disease and L-DOPA-Induced Dyskinesia Source: MDPI URL: [Link]

  • Title: Dopamine receptor D3 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dopamine receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats Source: PMC URL: [Link]

  • Title: New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy Source: PMC URL: [Link]

  • Title: D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons Source: PNAS URL: [Link]

  • Title: Dopamine receptor D4 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Signaling mechanisms of the D3 dopamine receptor Source: PubMed URL: [Link]

  • Title: Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: ACS Publications URL: [Link]

  • Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: PMC URL: [Link]

  • Title: Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 Source: eLife URL: [Link]

  • Title: Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A Source: PNAS URL: [Link]

  • Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: NCBI URL: [Link]

  • Title: The dopamine D4 receptor, the ultimate disordered protein Source: PMC URL: [Link]

  • Title: The dopamine D4 receptor: biochemical and signalling properties Source: PMC URL: [Link]

  • Title: Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist Source: PubMed URL: [Link]

  • Title: Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. Source: ClinPGx URL: [Link]

  • Title: Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy Source: ACS Publications URL: [Link]

  • Title: Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases Source: Frontiers in Neuroscience URL: [Link]

  • Title: The Impact of Selective Dopamine D2, D3 and D4 Ligands on the Rat Gambling Task Source: PMC URL: [Link]

  • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL: [Link]

  • Title: Discovery, Optimization, and Characterization of Novel D-2 Dopamine Receptor Selective Antagonists Source: ResearchGate URL: [Link]

  • Title: Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: PMC URL: [Link]

  • Title: In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations Source: PubMed URL: [Link]

  • Title: In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor Source: PubMed URL: [Link]

  • Title: Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia Source: PubMed URL: [Link]

  • Title: Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: (PDF) In vitro and in silico analysis of the influence of D 2 antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations Source: ResearchGate URL: [Link]

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Safety Operating Guide

Tert-butyl 2-aminopiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 2-aminopiperidine-1-carboxylate (CAS: 885954-09-6) is a highly versatile, Boc-protected cyclic amine used extensively as a building block in pharmaceutical drug discovery and organic synthesis[1]. While the tert-butoxycarbonyl (Boc) protecting group provides stability during many synthetic transformations, it introduces specific reactivity hazards that must dictate your laboratory's waste management strategy[2].

As a Senior Application Scientist, I emphasize that proper disposal of this compound requires more than just throwing it into a generic organic waste bin. The primary risk stems from the acid-lability of the Boc group. If disposed of improperly, it can trigger dangerous container pressurization.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, regulatory compliance, and disposal of Tert-butyl 2-aminopiperidine-1-carboxylate.

Physicochemical Hazard Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the causality between the molecule's structure and its hazard profile. The unprotected primary amine acts as a nucleophile and a base, making it a severe skin and eye irritant[3]. Furthermore, the Boc-protected nitrogen is highly sensitive to acidic environments.

The Mechanistic Hazard: When a Boc-protected amine is exposed to strong acids (e.g., Trifluoroacetic acid, HCl), it undergoes rapid deprotection. This reaction cleaves the tert-butyl carbamate, releasing isobutylene gas and carbon dioxide (


) [2]. If this compound is mistakenly added to an acidic waste carboy, the rapid gas evolution will pressurize the sealed high-density polyethylene (HDPE) container, potentially causing a chemical explosion and toxic exposure.

Table 1: Chemical Identification & Hazard Profile

PropertyValueOperational Implication
Chemical Name Tert-butyl 2-aminopiperidine-1-carboxylateRequires tracking under a Chemical Hygiene Plan.
CAS Number 885954-09-6Use for SDS tracking and RCRA documentation.
Molecular Formula

High carbon/nitrogen content requires incineration.
Primary Hazard Irritant (Skin, Eyes, Respiratory)Mandates strict PPE during transfer and disposal.
Reactivity Hazard Acid-labile (Releases Isobutylene &

)
Must be strictly segregated from acidic waste.

EPA RCRA & OSHA Regulatory Framework

Laboratory disposal of this compound is governed by strict federal regulations to ensure environmental and occupational safety.

  • OSHA Laboratory Standard (29 CFR 1910.1450): Requires the implementation of a [4]. All personnel handling this compound must be trained on its specific reactivity hazards and the mandatory use of fume hoods to prevent inhalation of aerosolized powders.

  • EPA RCRA Generator Standards (40 CFR Part 262): The for hazardous waste[5]. While this specific compound is not individually P- or U-listed, it must be managed as a characteristic hazardous waste due to its toxicity and potential ignitability when dissolved in organic solvents[6].

Standard Operating Procedure (SOP): Safe Disposal

To ensure absolute safety, every step in this disposal protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation check.

Phase 1: Waste Segregation & Containment
  • Hazardous Waste Determination: Identify whether the Tert-butyl 2-aminopiperidine-1-carboxylate waste is in solid form (e.g., contaminated weigh boats, unused powder) or dissolved in a solvent (e.g., DCM, Methanol).

  • Solvent Categorization: If in solution, determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • The Acid-Check Validation (Critical Step):

    • Causality: To prevent the Boc-deprotection gas evolution hazard, you must ensure the destination waste container is completely free of strong acids.

    • Validation: Before adding the waste to a bulk laboratory carboy, extract a 1 mL aliquot from the carboy. Test it with pH indicator paper. Only proceed if the pH is

      
       7.  If the pH is < 4, select a different, non-acidic waste container.
      
  • Transfer: Slowly pour the solution or place the solid waste into a compatible, clearly labeled HDPE container. Cap the container loosely for 15 minutes to allow any incidental pressure to vent before sealing it tightly.

Phase 2: Labeling & Final Disposal
  • RCRA Labeling: Attach a compliant Hazardous Waste tag. Explicitly list "Tert-butyl 2-aminopiperidine-1-carboxylate" and the specific solvents used. Check the boxes for "Toxic/Irritant" and "Flammable" (if applicable).

  • Storage: Store the sealed container in a designated Secondary Containment area, away from direct sunlight and heat sources, which could accelerate unwanted degradation.

  • High-Temperature Incineration: Transfer the waste to a licensed RCRA facility. Causality: High-temperature incineration is required because it completely destroys the complex nitrogenous ring, converting it into harmless

    
    , 
    
    
    
    , and water vapor, provided the facility uses proper scrubbers to prevent
    
    
    emissions.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder or a concentrated solution, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Don Appropriate PPE:

    • Gloves: Double-gloved Nitrile (Prevents dermal absorption of the lipophilic piperidine core).

    • Respirator: N95 mask or half-face respirator (Mitigates inhalation of aerosolized powders).

    • Eyes: Chemical splash goggles.

  • Neutralization & Absorption:

    • Causality: Do not use combustible materials like sawdust to absorb the spill, as the amine can lower the autoignition temperature of the mixture.

    • Action: Cover the spill with an inert absorbent material such as dry sand or vermiculite.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it into a heavy-duty plastic bag or a dedicated solid waste HDPE container.

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove any residual amine, which can leave a slippery, hazardous residue.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing Tert-butyl 2-aminopiperidine-1-carboxylate waste, highlighting the critical acid-segregation checkpoint.

WasteWorkflow Waste Tert-butyl 2-aminopiperidine-1-carboxylate (Solid or Solution Waste) Decision Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Waste->Decision Halogenated Halogenated Organic Waste (Compatible HDPE Container) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Compatible HDPE Container) Decision->NonHalogenated No AcidWarning CRITICAL HAZARD CHECK: Ensure NO Strong Acids in Container (Prevents Isobutylene/CO2 Pressurization) Halogenated->AcidWarning NonHalogenated->AcidWarning Incineration High-Temperature Incineration (Licensed RCRA Facility) AcidWarning->Incineration Verified Safe

Caption: Workflow for the segregation and EPA-compliant disposal of Boc-protected amine laboratory waste.

References

  • eCFR. "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories". Source: Electronic Code of Federal Regulations. URL:[Link]

  • US EPA. "Hazardous Waste Generator Regulatory Summary (40 CFR Part 262)". Source: United States Environmental Protection Agency. URL:[Link]

Sources

Personal protective equipment for handling Tert-butyl 2-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why this guide exists: Standard Safety Data Sheets (SDS) often provide generic "wear gloves" advice without accounting for the specific physical behaviors of Boc-protected heterocycles. tert-Butyl 2-aminopiperidine-1-carboxylate (CAS: 182223-49-4) presents a dual challenge: it is a chemical irritant to the operator, but the operator is a hydrolytic threat to the chemical.

This compound is a critical intermediate in peptidomimetic synthesis. It typically presents as a white to off-white powder or low-melting solid. The tert-butoxycarbonyl (Boc) group renders the molecule lipophilic and prone to static charge, while the free primary amine remains reactive.

Core Safety Philosophy:

Protection is bidirectional. We protect the scientist from amine sensitization, and we protect the reagent from acid-hydrolysis and moisture introduced by the scientist.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific hazards. This compound falls under the GHS "Warning" category.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[2][3][4]Direct contact causes dermatitis. Lipophilic nature aids skin absorption.
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5][6]Dust or splash can cause corneal injury.
STOT-SE H335May cause respiratory irritation.[1][2][4]Inhalation of dust triggers mucosal inflammation.
Chemical Stability N/AAcid-Labile (Boc group).[7]Critical: Contact with strong acids (TFA, HCl) releases isobutylene gas and CO₂. Do not store near acids.

PPE Stratification Strategy

Do not default to "standard lab PPE." Use this targeted matrix based on the specific task.

Hand Protection: The Nitrile Paradox

Insight: While Nitrile is excellent for the solid amine itself, it offers poor protection against the chlorinated solvents (e.g., Dichloromethane/DCM) often used to dissolve this reagent.

  • Primary Recommendation: Nitrile (Minimum 0.11 mm / 4 mil) .

    • Why: Excellent resistance to organic amines and incidental splashes.

    • Brand Standard: Ansell TouchNTuff® or equivalent.

  • The "Double-Glove" Protocol (For Solution Phase):

    • If dissolving in DCM or Chloroform: Wear Silver Shield/PE Laminate undergloves or double-layer Nitrile, changing the outer layer immediately upon splash. DCM permeates standard nitrile in <1 minute.

Respiratory & Eye Protection[14]
  • Engineering Control First: All handling of the solid must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical splash goggles (indirect vent) are superior to safety glasses because this powder is often static-charged and "flies," bypassing side shields.

  • Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/OV cartridges .

Body Protection[14]
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) required.

    • Avoid: Synthetic blends (polyester) which can melt into skin if a flammable solvent fire occurs during reaction setup.

Operational Protocols

Protocol A: Weighing & Transfer (Static Management)

Boc-protected amines are notorious for static buildup, causing the powder to repel from spatulas and disperse into the air.

  • Environment: Activate the ionizer bar in the analytical balance if available. If not, wipe the balance chamber with an anti-static cloth before opening the vial.

  • PPE Check: Don Nitrile gloves. Ensure cuffs are over the lab coat sleeves.

  • Transfer: Use a stainless steel spatula (plastic increases static).

  • Containment: Weigh into a tared vial, not onto weighing paper. Weighing paper increases surface area and static risk. Cap the vial immediately.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately to neutralize any invisible dust.

Protocol B: Reaction Setup (Acid Avoidance)
  • Segregation: Ensure no open containers of Trifluoroacetic Acid (TFA) or HCl are in the immediate hood space. Accidental cross-contamination leads to rapid CO₂ evolution (pressure hazard).

  • Dissolution: Add solvent (e.g., DMF, DCM) slowly.

  • Waste: Dispose of contaminated spatulas/weigh boats into solid hazardous waste, not trash.

Visualization: Safety Logic & Emergency Response

Diagram 1: Hierarchy of Controls for Boc-Amines

This diagram illustrates the decision flow for protecting against this specific chemical class.

HierarchyOfControls cluster_0 Critical Failure Point Hazard Hazard: tert-Butyl 2-aminopiperidine-1-carboxylate (Irritant / Acid-Labile) EngControl Engineering Control: Chemical Fume Hood (Primary Barrier) Hazard->EngControl Mitigate Inhalation AdminControl Admin Control: SOPs & Static Management (Anti-static gun, Steel Spatula) EngControl->AdminControl Reduce Dispersion PPE PPE Layer: Nitrile Gloves + Goggles (Last Line of Defense) AdminControl->PPE Protect Body Task Task: Weighing / Transfer PPE->Task Safe Execution

Caption: The safety hierarchy emphasizes that PPE is the final barrier; static management (Admin Control) is critical to prevent dispersion.

Diagram 2: Spill Response Decision Tree

Follow this logic immediately if a spill occurs.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent?) Type->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (Do not sweep) 3. Place in Bag Solid->ActionSolid CheckSolvent Is Solvent Chlorinated? (DCM/Chloroform) Liquid->CheckSolvent ActionDCM Evacuate Area (Vapor Hazard) Call EHS CheckSolvent->ActionDCM Yes ActionGen Absorb with Vermiculite Dispose as Organic Waste CheckSolvent->ActionGen No

Caption: Decision matrix for spills. Note that spills involving chlorinated solvents require evacuation due to rapid volatility.

Disposal & Environmental Compliance

Self-Validating Disposal System:

  • Quarantine: Isolate waste streams. Do not mix this amine waste with acidic waste streams (e.g., Nitric acid digestion waste). The Boc group will decompose, pressurizing the waste container.

  • Categorization:

    • Solid Waste: Label as "Solid Organic Waste: Irritant."

    • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" depending on the solvent used.

  • Decontamination: Wipe down the hood surface with 70% Ethanol. Dispose of the wipe in the solid waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2783389 (Boc-2-aminopiperidine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • University of California, Berkeley (EH&S). SOP: Working with Amines and Amine Curing Agents. Retrieved from [Link]

Sources

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